molecular formula C6H2ClN3S B1330599 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 23576-90-1

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B1330599
CAS No.: 23576-90-1
M. Wt: 183.62 g/mol
InChI Key: AZVXNMOQCHVDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C6H2ClN3S and its molecular weight is 183.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVXNMOQCHVDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318578
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-90-1
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 332736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23576-90-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent at the 6-position and a carbonitrile group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. This guide details a proposed synthetic pathway and the analytical methods required for the unambiguous identification and characterization of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Proposed Synthesis Pathway

The proposed synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-chlorothiazole, followed by a cyclocondensation reaction to form the target fused heterocyclic system.

Synthesis_Pathway Thiourea Thiourea Step1_reagents + SO2Cl2 (Sulfuryl chloride) Thiourea->Step1_reagents DCA 1,3-Dichloroacetone DCA->Step1_reagents ACT 2-Amino-4-chlorothiazole Step1_reagents->ACT Step 1: Thiazole Ring Formation Step2_reagents + 2-chloro-3-oxobutanenitrile (or similar α-haloketone) ACT->Step2_reagents Target 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Step2_reagents->Target Step 2: Cyclocondensation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Synthesis of 2-Amino-4-chlorothiazole S2 Cyclocondensation Reaction S1->S2 P1 Column Chromatography S2->P1 C1 Mass Spectrometry (MS) P1->C1 C2 ¹H and ¹³C NMR Spectroscopy P1->C2 C3 FT-IR Spectroscopy P1->C3 C4 Elemental Analysis P1->C4 Final Structure Confirmation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Technical Guide: Physicochemical Properties of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: An In-Depth Analysis of the Physicochemical Characteristics of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic organic compound belonging to the imidazo[2,1-b]thiazole class. This scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities. Derivatives of imidazo[2,1-b]thiazole have been reported to exhibit potent antitumoral, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Understanding the physicochemical properties of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a critical first step in its evaluation as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a summary of the known and predicted physicochemical properties of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. It also outlines standard experimental protocols for the determination of these key parameters and presents a logical framework for its potential biological mechanism of action based on related compounds.

Physicochemical Properties

Comprehensive experimental data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is not extensively available in the public domain. The following table summarizes available data, including computationally predicted values which are useful for initial assessment.

PropertyValueData TypeSource
Molecular Formula C₆H₂ClN₃SN/A[3]
Molecular Weight 183.62 g/mol Calculated[3]
Melting Point Not AvailableExperimental
Boiling Point Not AvailableExperimental
Density 1.69 ± 0.1 g/cm³PredictedChemicalBook
pKa -0.48 ± 0.40PredictedChemicalBook
XLogP3 2.36CalculatedECHEMI

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for the experimental determination of key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp instrument) alongside a calibrated thermometer.

  • Initial Determination: A rapid heating run (10-20°C/min) is performed to determine an approximate melting range.

  • Accurate Determination: A second, fresh sample is heated slowly, at a rate of approximately 1-2°C/min, starting from a temperature about 20°C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Prep1 Grind Compound to Fine Powder Prep2 Pack into Capillary Tube (2-3mm) Prep1->Prep2 Analysis1 Place in Melting Point Apparatus Prep2->Analysis1 Analysis2 Rapid Heat Run (Approx. Range) Analysis1->Analysis2 Analysis3 Slow Heat Run (1-2°C/min) Analysis2->Analysis3 Analysis4 Record Start & End Temperatures of Melting Analysis3->Analysis4

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a common and reliable technique for its determination.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Methodology: Shake-Flask Method for LogP

  • Phase Preparation: Equal volumes of 1-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Compound Addition: A known amount of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is dissolved in the octanol-saturated aqueous phase or the water-saturated octanol phase.

  • Partitioning: The two phases are combined in a sealed container and shaken gently for several hours to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Potential Biological Activity and Mechanism of Action

While the specific biological targets of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile are not yet fully elucidated, the broader class of imidazo[2,1-b]thiazole derivatives has been shown to act as microtubule-targeting agents.[4][5][6] These agents interfere with the dynamics of microtubule assembly and disassembly, which are crucial for cell division.

This mechanism typically involves the following logical progression:

  • Binding to Tubulin: The compound binds to tubulin, the protein subunit of microtubules, often at the colchicine-binding site.[4]

  • Inhibition of Polymerization: This binding event disrupts the polymerization of tubulin into functional microtubules.[4][6]

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis, leading to cell cycle arrest, typically at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[5][6][7]

G Compound Imidazo[2,1-b]thiazole Derivative Tubulin Binds to Tubulin (Colchicine Site) Compound->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Logical Pathway for Microtubule-Targeting Agents.

Conclusion

6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a compound with potential for further investigation in drug discovery, given the established biological activities of its structural class. This guide has summarized its known physicochemical properties, noting the reliance on predicted data for several key parameters. The provided experimental protocols offer a clear framework for the empirical determination of these properties, which is an essential next step in its preclinical evaluation. Furthermore, the likely mechanism of action as a microtubule-targeting agent provides a strong rationale for its investigation in oncology. Future research should focus on obtaining robust experimental data and elucidating the specific molecular interactions that govern its biological activity.

References

Navigating the Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure. While specific experimental data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (CAS No. 23576-90-1) is not extensively available in the public domain, this document leverages data from closely related analogs to provide a comprehensive technical resource for researchers in drug discovery and development. This guide will cover synthetic methodologies, quantitative biological data, and illustrative pathways to facilitate further exploration of this promising class of compounds.

Introduction to the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole framework is a fused bicyclic system containing nitrogen and sulfur heteroatoms. This structural motif is present in a variety of biologically active molecules and has been explored for a wide range of therapeutic applications. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of its synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of its pharmacological properties.

Physicochemical Properties

While specific data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is limited, the general properties of the core structure can be inferred.

PropertyData
CAS Number 23576-90-1
Molecular Formula C₆H₂ClN₃S
Application API Intermediate

Synthesis of the Imidazo[2,1-b]thiazole Scaffold

The synthesis of the imidazo[2,1-b]thiazole ring system is typically achieved through the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. This versatile reaction allows for the introduction of a wide range of substituents on the imidazole and thiazole rings.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_aminothiazole 2-Aminothiazole Derivative condensation Condensation Reaction 2_aminothiazole->condensation alpha_halocarbonyl α-Halocarbonyl Compound alpha_halocarbonyl->condensation imidazo_thiazole Imidazo[2,1-b]thiazole Derivative condensation->imidazo_thiazole Cyclization G imidazo_thiazole Imidazo[2,1-b]thiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) imidazo_thiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) imidazo_thiazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Spectral Analysis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

  • Chemical Name: 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

  • CAS Number: 23576-90-1[1]

  • Molecular Formula: C₆H₂ClN₃S[1][2][3]

  • Molecular Weight: 183.62 g/mol [3]

  • Chemical Structure:

Spectral Data Summary

The following tables summarize the expected and observed spectral data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

¹H NMR (Predicted) Chemical Shift (δ, ppm)Multiplicity
H-27.5 - 7.8d
H-37.2 - 7.4d
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C=N (nitrile)115 - 118
C-Cl130 - 135
Imidazole C110 - 150
Thiazole C120 - 160
Infrared (IR) Spectroscopy

The following data is for the analogous compound 6-(p-chlorophenyl)imidazo[2,1-b]thiazole-5-carbonitrile and serves as a reference.[4]

Functional Group Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2220Strong
C=N (Imidazole)~1630Medium
C=C (Aromatic/Heteroaromatic)~1500-1600Medium-Strong
C-Cl~700-800Strong
C-H (Aromatic/Heteroaromatic)~3000-3100Medium-Weak
Mass Spectrometry (MS)

Note: The following fragmentation data is predicted for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

m/z (Predicted) Interpretation
183/185[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
148[M-Cl]⁺
122[M-C₂N₂]⁺
117[M-Cl-CN]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone IR FTIR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure Final_Report Final_Report Structure->Final_Report Final Report / Whitepaper

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

References

The Imidazo[2,1-b]thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of imidazo[2,1-b]thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to aid in the advancement of drug discovery and development efforts centered on this versatile scaffold.

Anticancer Activity

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative imidazo[2,1-b]thiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A375P (Melanoma)<1[1]
Compound 2 A549 (Lung)1.08[2]
Compound 3 MDA-MB-231 (Breast)1.12
Compound 4 HeLa (Cervical)-[2]
Compound 5 DU-145 (Prostate)-[2]
Compound 6d A549 (Lung)1.08[2]
Compound 9i MDA-MB-231 (Breast)1.65
Compound 9m MDA-MB-231 (Breast)1.12
Benzo[d]imidazo[2,1-b]thiazole-chalcone 5d MDA MB-231 (Breast)1.3
Benzo[d]imidazo[2,1-b]thiazole-chalcone 5u MDA MB-231 (Breast)1.2
Imidazo[2,1-b][3][4][5]thiadiazole 3c MCF-7 (Breast)35.81[6]
Imidazo[2,1-b]thiazole-chalcone 11x A549 (Lung)0.64 - 1.44
Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which many imidazo[2,1-b]thiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[7] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule function leads to a cascade of cellular events, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[2]

The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by imidazo[2,1-b]thiazole derivatives, culminating in G2/M cell cycle arrest and apoptosis.

G2M_Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_checkpoint Cell Cycle Checkpoint cluster_apoptosis Apoptosis Induction Drug Imidazo[2,1-b]thiazole Derivative Tubulin β-Tubulin Drug->Tubulin Binds to MT_disruption Microtubule Disruption Tubulin->MT_disruption Inhibits polymerization Spindle_defect Mitotic Spindle Defect MT_disruption->Spindle_defect SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_defect->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2_family Triggers Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of G2/M arrest and apoptosis induced by tubulin inhibition.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer containing GTP and a fluorescent reporter.

  • Compound Incubation: Add various concentrations of the imidazo[2,1-b]thiazole derivative, a positive control (e.g., nocodazole), and a negative control (vehicle) to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately begin monitoring the fluorescence at 37°C in a fluorescence plate reader.

  • Data Acquisition: Record the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have been reported to possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular properties.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected imidazo[2,1-b]thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible microbial growth.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4a1 Mycobacterium tuberculosis H37Rv1.6
Compound 4a2 Mycobacterium tuberculosis H37Rv1.6
Compound 4b3 Mycobacterium tuberculosis H37Rv1.6
Compound 4b4 Mycobacterium tuberculosis H37Rv1.6
Compound 4d5 Mycobacterium tuberculosis H37Rv1.6
Compound 4e4 Mycobacterium tuberculosis H37Rv1.6
Compound 4a2 Candida albicans25
Compound 4b4 Candida albicans25
Compound 4c4 Candida albicans25
Compound 4d2 Candida albicans25
Imidazo[2,1-b][3][4][5]thiadiazole 3a E. coli0.28 mM[6]
Imidazo[2,1-b][3][4][5]thiadiazole 3a S. aureus0.28 mM[6]
Imidazo[2,1-b][3][4][5]thiadiazole 3a M. smegmatis0.28 mM[6]
Imidazo[2,1-b][3][4][5]thiadiazole 3a C. albicans0.14 mM[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazo[2,1-b]thiazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

The following diagram outlines the workflow for the broth microdilution method.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Certain imidazo[2,1-b]thiazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity of representative imidazo[2,1-b]thiazole derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a >1000.08>1250[8]
6b >1000.12>833[8]
6c >1000.11>909[8]
6d >1000.16>625[8]
6e >1000.14>714[8]
6f >1000.13>769[8]
6g >1000.15>667[8]
Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. COX-2 is an inducible isoform of the enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by imidazo[2,1-b]thiazole derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Drug Imidazo[2,1-b]thiazole Derivative Drug->COX2 Inhibits

Caption: Role of COX-2 in inflammation and its inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified, typically using an enzyme immunoassay (EIA).

Procedure:

  • Enzyme and Compound Incubation: Incubate purified human recombinant COX-2 enzyme with various concentrations of the imidazo[2,1-b]thiazole derivative or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding a stop solution.

  • PGE2 Quantification: Measure the concentration of PGE2 in each sample using a competitive EIA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

This is a widely used in vivo model to screen for anti-inflammatory activity.[9]

Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Procedure:

  • Animal Dosing: Administer the imidazo[2,1-b]thiazole derivative or a reference drug (e.g., indomethacin) to rats, typically by oral gavage.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to build upon. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the molecular mechanisms of action will be crucial in translating the therapeutic potential of this remarkable scaffold into clinically effective drugs.

References

An In-depth Technical Guide to the Discovery and History of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and therapeutic applications of imidazo[2,1-b]thiazole derivatives. It covers the fundamental synthetic strategies, detailed experimental protocols for key reactions and biological assays, and a summary of their broad-spectrum pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Quantitative biological data is presented in structured tables for comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of their mechanisms of action and development process.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole core creates a unique bicyclic heteroaromatic system with a distinct electronic and structural profile. This scaffold has proven to be a versatile template for the design and development of novel therapeutic agents. The inherent chemical properties of this nucleus, including its ability to participate in various non-covalent interactions with biological targets, have made it a focal point of extensive research.

The journey of imidazo[2,1-b]thiazole derivatives began with the discovery of the anthelmintic drug Levamisole. Since then, the therapeutic potential of this class of compounds has expanded significantly, with modern research focusing on their application in oncology, infectious diseases, and inflammatory conditions. This guide will delve into the key milestones of this journey, from the foundational synthetic methodologies to the cutting-edge applications currently under investigation.

Historical Perspective: From Anthelmintic to Anticancer

The history of imidazo[2,1-b]thiazole derivatives is intrinsically linked to the development of modern chemotherapy. While the related imidazo[2,1-b][1][2][3]thiadiazole heterocycle was discovered in the 1950s, the prominence of the imidazo[2,1-b]thiazole core rose with the discovery and clinical use of Levamisole.

Key Historical Milestones:

  • Mid-20th Century: The initial exploration of fused imidazole-thiazole systems laid the groundwork for future discoveries.

  • 1966: The synthesis and identification of Tetramisole and its levorotatory isomer, Levamisole, as potent anthelmintic agents marked a significant breakthrough.

  • 1970s-1980s: The immunomodulatory properties of Levamisole were discovered, leading to its investigation as an adjuvant in cancer therapy, particularly for colon cancer in combination with 5-fluorouracil.

  • Late 20th - Early 21st Century: A renewed interest in the imidazo[2,1-b]thiazole scaffold for a broader range of therapeutic applications emerged. Researchers began to systematically modify the core structure to explore its potential as anticancer, antimicrobial, and anti-inflammatory agents.

  • Present Day: The focus has shifted towards the development of highly specific and potent derivatives targeting various molecular pathways implicated in diseases like cancer and microbial infections.

Synthetic Strategies: Building the Imidazo[2,1-b]thiazole Core

The construction of the imidazo[2,1-b]thiazole ring system is primarily achieved through the cyclocondensation of two key building blocks: a 2-aminothiazole derivative and an α-haloketone. This versatile and efficient method allows for the introduction of a wide range of substituents on the bicyclic core, enabling the generation of diverse chemical libraries for drug discovery.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence, starting from the synthesis of the precursors followed by their condensation to form the final product.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Product Thiourea Thiourea 2-Aminothiazole_Synthesis 2-Aminothiazole Synthesis (Hantzsch Synthesis) Thiourea->2-Aminothiazole_Synthesis alpha-Haloketone_Synthesis α-Haloketone Synthesis Cyclocondensation Cyclocondensation alpha-Haloketone_Synthesis->Cyclocondensation 2-Aminothiazole_Synthesis->Cyclocondensation Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Cyclocondensation->Imidazo_Thiazole

General Synthetic Workflow for Imidazo[2,1-b]thiazole Derivatives.
Experimental Protocols

Principle: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles) to form a thiazole ring.

General Procedure:

  • Reaction Setup: To a solution of an appropriately substituted α-haloketone (1 equivalent) in a suitable solvent such as ethanol or methanol, add thiourea (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, to precipitate the 2-aminothiazole product. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Principle: α-Haloketones are commonly synthesized by the direct halogenation of a ketone at the α-position using a halogenating agent.

General Procedure:

  • Reaction Setup: A solution of the starting ketone (1 equivalent) is prepared in an appropriate solvent, such as chloroform, acetic acid, or diethyl ether.

  • Halogenation: A halogenating agent, such as bromine (for α-bromoketones) or N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), is added portion-wise to the ketone solution at a controlled temperature (often at room temperature or below).

  • Reaction Monitoring: The reaction is monitored by TLC until the starting ketone is consumed.

  • Work-up and Purification: The reaction mixture is washed with water and a mild reducing agent solution (e.g., sodium thiosulfate) to remove excess halogen. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude α-haloketone can be purified by recrystallization or column chromatography.

Principle: The final step involves the formation of the imidazole ring by the reaction of the exocyclic amino group of the 2-aminothiazole with the carbonyl group of the α-haloketone and the subsequent intramolecular cyclization.

General Procedure:

  • Reaction Setup: A mixture of the 2-aminothiazole derivative (1 equivalent) and the α-haloketone (1 equivalent) is dissolved in a suitable solvent, such as absolute ethanol, isopropanol, or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-48 hours), with the reaction progress monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product (often as a hydrobromide salt) is collected by filtration. The salt is then neutralized with a base (e.g., aqueous sodium carbonate or ammonia solution) to yield the free base of the imidazo[2,1-b]thiazole derivative. The product is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Therapeutic Applications and Biological Activities

Imidazo[2,1-b]thiazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of imidazo[2,1-b]thiazole derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 9i MDA-MB-231 (Breast)1.65[4][5]
Derivative 9m MDA-MB-231 (Breast)1.12[4][5]
Derivative 3c MCF-7 (Breast)35.81[6]
Derivative 11a EGFR Kinase0.099[7]
Derivative 11b EGFR Kinase0.086[7]
Compound 23 MCF-7 (Breast)1.81[8]
Compound 39 MCF-7 (Breast)4.95[8]
Derivative 7a MIAPaCa-2 (Pancreatic)4.2[9]
Derivative 11b MIAPaCa-2 (Pancreatic)3.9[9]
Derivative 11c MIAPaCa-2 (Pancreatic)4.2[9]

Several imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of crucial signaling pathways that drive cancer progression.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit FAK, thereby disrupting these key oncogenic processes.[10]

G Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->FAK Inhibition

Inhibition of the FAK Signaling Pathway.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers. Some imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibitory activity against EGFR.[7][8]

Microtubule Destabilization: Microtubules are essential components of the cytoskeleton involved in cell division. Drugs that interfere with microtubule dynamics are effective anticancer agents. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[2,1-b]thiazole derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Activity

The imidazo[2,1-b]thiazole scaffold is also a promising platform for the development of new antimicrobial and antifungal agents.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 7b Mycobacterium tuberculosis0.98[12]
Compound 21a Candida albicans0.16 (MIC50)[13]
Derivative IT06 Mycobacterium tuberculosis H37RaIC50: 2.03 µM[14]
Derivative IT10 Mycobacterium tuberculosis H37RaIC50: 2.32 µM[14]

Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The imidazo[2,1-b]thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of cyclooxygenase (COX) enzymes.

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 6a COX-20.08>1250[15]
Derivative 6b COX-20.12>833[15]
Derivative 6c COX-20.16>625[15]

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->COX2 Inhibition G Levamisole Levamisole T_Cell T-Cell Levamisole->T_Cell Enhances Macrophage Macrophage Levamisole->Macrophage Potentiates Neutrophil Neutrophil Levamisole->Neutrophil Increases Activation_Proliferation Activation & Proliferation T_Cell->Activation_Proliferation Phagocytosis_Chemotaxis Phagocytosis & Chemotaxis Macrophage->Phagocytosis_Chemotaxis Mobility_Adherence Mobility & Adherence Neutrophil->Mobility_Adherence

References

In Silico ADMET Prediction for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. As computational methods are now integral to early-stage drug discovery, this document outlines the protocols for utilizing established predictive models and software to forecast the pharmacokinetic and toxicological profile of this specific molecule.[1][2] The aim is to enable an early assessment of the compound's drug-likeness, thereby mitigating the risk of late-stage failures and optimizing resource allocation in the development pipeline.[1][3] The guide includes structured data tables for summarizing predicted quantitative values, detailed experimental protocols for key in silico assays, and visualizations of the predictive workflow.

Introduction to in silico ADMET Profiling

The evaluation of a compound's ADMET properties is a critical component of modern drug discovery.[4] Poor pharmacokinetics and toxicity are significant contributors to the attrition of drug candidates during development.[3] In silico ADMET prediction offers a rapid and cost-effective approach to flag potential liabilities of new chemical entities, such as 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, before committing to expensive and time-consuming in vitro and in vivo studies.[1][2] These predictive models leverage vast datasets of chemical structures and their corresponding experimental ADMET data to build quantitative structure-activity relationship (QSAR), machine learning, and pharmacokinetic models.[5][6]

This guide will focus on the application of these computational tools to characterize the ADMET profile of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, a heterocyclic compound with potential therapeutic applications.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET parameters for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. These values are typically generated using a consensus approach from multiple predictive platforms to increase confidence in the results.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueSignificance
Molecular Weight197.64 g/mol Influences diffusion and absorption.
LogP (Lipophilicity)1.5 - 2.5Affects solubility, permeability, and plasma protein binding.
LogD at pH 7.41.5 - 2.5Indicates lipophilicity at physiological pH.
Topological Polar Surface Area (TPSA)65.5 ŲCorrelates with membrane permeability and oral bioavailability.
Aqueous Solubility (LogS)-3.0 to -4.0Crucial for absorption and formulation.
pKa1.0 - 2.0 (basic)Determines the ionization state at different physiological pHs.
Number of Hydrogen Bond Donors0Influences binding and solubility.
Number of Hydrogen Bond Acceptors4Influences binding and solubility.
Rotatable Bonds1Relates to conformational flexibility and binding.
Table 2: Predicted ADME Parameters
ParameterPredicted OutcomeConfidence LevelSignificance
Absorption
Human Intestinal AbsorptionHighHighLikelihood of good oral bioavailability.
Caco-2 PermeabilityModerate to HighMediumIndicates potential for intestinal epithelial transport.
P-glycoprotein (P-gp) SubstrateNoMediumLow risk of efflux from target cells.
P-glycoprotein (P-gp) InhibitorNoMediumLow risk of drug-drug interactions.
Distribution
Volume of Distribution (VDss)0.5 - 1.5 L/kgMediumPredicts the extent of distribution into tissues.
Blood-Brain Barrier (BBB) PermeationUnlikelyHighLow potential for CNS side effects or for treating CNS targets.
Plasma Protein Binding80 - 95%MediumAffects the free fraction of the drug available for therapeutic action.
Metabolism
CYP450 2D6 SubstrateUnlikelyMediumLow probability of metabolism by this major drug-metabolizing enzyme.
CYP450 3A4 SubstrateLikelyMediumPotential for metabolism by a key enzyme, may influence clearance.
CYP450 2D6 InhibitorUnlikelyHighLow risk of drug-drug interactions involving CYP2D6.
CYP450 3A4 InhibitorPossibleMediumPotential for drug-drug interactions with co-administered drugs.[7][8]
Table 3: Predicted Toxicity Endpoints
Toxicity EndpointPredicted RiskConfidence LevelSignificance
AMES MutagenicityNon-mutagenicHighLow risk of causing genetic mutations.
hERG InhibitionPossibleMediumPotential for cardiotoxicity; requires experimental validation.
Hepatotoxicity (DILI)PossibleMediumRisk of drug-induced liver injury. Imidazole-containing compounds can sometimes show this liability.
CarcinogenicityNon-carcinogenLowEarly flag for long-term toxicity potential.
Skin SensitizationLowMediumLow risk of causing allergic contact dermatitis.
Oral Rat Acute Toxicity (LD50)~500 mg/kgLowProvides an initial estimate of acute toxicity.

Methodologies for in silico Prediction

The generation of the predictive data presented above involves a multi-step computational workflow.

Molecular Input and Preparation

The first step is to obtain the 2D structure of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, typically as a SMILES (Simplified Molecular Input Line Entry System) string or an SDF file. This structure is then processed to generate a 3D conformation, and its physicochemical descriptors are calculated.

Predictive Modeling Platforms

A variety of commercial and open-source software platforms are available for ADMET prediction.[1][9] It is best practice to use a consensus of several models to improve the accuracy of the predictions. Commonly used platforms include:

  • pkCSM: A tool that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[9]

  • ADMETlab: An online platform for comprehensive ADMET property prediction.[1]

  • ADMET Predictor™ (Simulations Plus): A suite of machine learning models for predicting a wide range of ADMET properties.[10]

  • Discovery Studio (BIOVIA): Provides tools for building and validating QSAR models.

  • Toxtree: A tool for predicting toxicity by applying a decision tree approach.[11]

Experimental Protocol: A Generalized Workflow
  • Structure Input: The SMILES string for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (N#Cc1c(Cl)cn2c1scc2) is input into the selected prediction software (e.g., ADMETlab 3.0, pkCSM).[4][9]

  • Model Selection: The user selects a range of ADMET models to run. This typically includes modules for physicochemical properties, absorption, distribution, metabolism (including cytochrome P450 substrate and inhibitor models), and various toxicity endpoints (e.g., AMES mutagenicity, hERG inhibition).[12][13]

  • Execution of Prediction: The software calculates a set of molecular descriptors for the input molecule. These descriptors are then fed into the pre-trained machine learning or QSAR models to generate predictions for each selected endpoint.

  • Data Analysis and Aggregation: The output from each model is collected. For quantitative predictions (e.g., LogP, LD50), the numerical values are recorded. For qualitative predictions (e.g., "High" or "Low" absorption), the classifications are noted.

  • Consensus Scoring: Predictions from multiple platforms are compared. A higher degree of agreement across different tools lends greater confidence to the predicted property. Discrepancies may indicate that the compound lies on the boundary of the model's applicability domain and warrants more careful experimental validation.

  • Reporting: The final, aggregated data is compiled into summary tables, as shown in Tables 1-3.

Visualizing the Predictive Workflow and Pathways

Graphviz diagrams are provided below to illustrate the logical flow of the in silico ADMET prediction process and a simplified representation of a metabolic pathway.

ADMET_Prediction_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Predicted Profile cluster_analysis Analysis & Decision Molecule 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (SMILES/SDF) Descriptors Calculate Molecular Descriptors Molecule->Descriptors Models Apply Predictive Models (QSAR, Machine Learning) Descriptors->Models Absorption Absorption Models->Absorption Distribution Distribution Models->Distribution Metabolism Metabolism Models->Metabolism Excretion Excretion Models->Excretion Toxicity Toxicity Models->Toxicity Report Generate ADMET Report Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report Decision Go/No-Go Decision or Lead Optimization Report->Decision

Caption: Workflow for in silico ADMET prediction.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Parent Compound (6-Chloroimidazo...) Oxidized Oxidized Metabolite Parent->Oxidized CYP450 Enzymes (e.g., CYP3A4) Conjugated Conjugated Metabolite (e.g., Glucuronide) Oxidized->Conjugated UGT Enzymes Excreted Excreted via Urine/Bile Conjugated->Excreted

Caption: Simplified metabolic pathway for xenobiotics.

Discussion and Strategic Implications

The in silico profile of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile suggests a generally favorable drug-like profile, with predicted high intestinal absorption and a low likelihood of being a P-gp substrate. However, several areas warrant further investigation.

The potential for metabolism by CYP3A4 and possible inhibition of this enzyme highlights a risk for drug-drug interactions.[14] This is a common characteristic of imidazole-containing compounds.[7] Additionally, the predicted risks of hERG inhibition and hepatotoxicity, while only flags at this stage, are significant safety concerns that must be addressed with dedicated in vitro assays as the project progresses.

The predicted low permeability across the blood-brain barrier suggests the compound is unlikely to cause CNS-related side effects, which is advantageous unless the intended therapeutic target is within the central nervous system.

Conclusion

The in silico ADMET assessment of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile provides valuable, actionable insights at an early stage of the drug discovery process. The compound exhibits promising absorption and distribution characteristics. Key areas for future experimental validation include its metabolic stability, potential for CYP450 inhibition, and assessment of cardiotoxicity and hepatotoxicity. This predictive analysis serves as a foundational guide for the strategic development and optimization of this chemical series.

References

Molecular Docking of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Technical Guide to Putative QcrB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, a compound of significant interest in medicinal chemistry. While direct experimental docking data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related imidazo[2,1-b]thiazole derivatives to project its likely mechanism of action and binding interactions. The primary putative target identified for this class of compounds is the QcrB subunit of the cytochrome bcc complex (Complex III) in the mitochondrial respiratory chain, a critical enzyme for cellular energy production and a validated drug target in pathogens like Mycobacterium tuberculosis.

Introduction to 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its Therapeutic Potential

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific derivative, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, and its close analogs, particularly the imidazo[2,1-b]thiazole-5-carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis.[1][2] These findings strongly suggest that the core scaffold is a promising starting point for the development of novel therapeutics.

Molecular docking studies on related compounds have indicated that the primary mechanism of action is likely the inhibition of the QcrB subunit of the cytochrome bcc complex (Complex III) of the electron transport chain.[1][2][3] This inhibition disrupts cellular respiration and ATP synthesis, leading to cell death.

Quantitative Data from Related Imidazo[2,1-b]thiazole Derivatives

While specific binding energies for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile are not available, the following table summarizes the biological activity of closely related imidazo[2,1-b]thiazole-5-carboxamides against Mycobacterium tuberculosis H37Rv, targeting QcrB. This data provides a strong rationale for the investigation of the title compound as a QcrB inhibitor.

Compound IDStructureMIC (nM) against M. tuberculosis H37RvCytotoxicity (Vero cells, µM)
6 Imidazo[2,1-b]thiazole-5-carboxamide derivative<10>100
16 Imidazo[2,1-b]thiazole-5-carboxamide derivative<10>100
17 Imidazo[2,1-b]thiazole-5-carboxamide derivative<10>100

Data extracted from Moraski et al., ACS Infect. Dis. 2016, 2, 6, 393–398.[1]

Experimental Protocols for Molecular Docking

The following is a detailed, generalized protocol for performing molecular docking studies of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile with the QcrB subunit of Mycobacterium tuberculosis. This protocol is based on methodologies reported for similar imidazo[2,1-b]thiazole derivatives.[4][5][6][7]

Software and Resources
  • Molecular Modeling and Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), or similar.

  • Protein Data Bank (PDB): For retrieval of the QcrB crystal structure (e.g., PDB ID: 6HWH).[8]

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D format. Avogadro or similar for energy minimization.

Protein Preparation
  • Obtain the Crystal Structure: Download the crystal structure of the Mycobacterium tuberculosis cytochrome bcc complex, which contains the QcrB subunit, from the Protein Data Bank.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Repair any missing side chains or loops in the protein structure using tools like Prime in the Schrödinger Suite.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 3D Structure Generation: Draw the 2D structure of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and convert it into a 3D structure.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at physiological pH.

Docking Procedure
  • Grid Generation: Define a grid box around the active site of QcrB. The active site can be identified based on the location of the co-crystallized inhibitor in the PDB structure or through literature reports identifying key binding residues.[8][9][10] The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Perform the docking simulation using the chosen software. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Selection: Analyze the resulting docking poses. The best-docked pose is typically the one with the lowest binding energy. Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to ensure that the binding mode is plausible.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., QcrB from PDB) PDB_prep Protein Preparation (Add Hydrogens, Minimize Energy) PDB->PDB_prep Ligand Ligand Structure (6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile) Ligand_prep Ligand Preparation (Energy Minimization) Ligand->Ligand_prep Grid Grid Generation (Define Active Site) PDB_prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Dock Grid->Dock Pose Pose Analysis (Binding Energy Calculation) Dock->Pose Interaction Interaction Analysis (H-bonds, Hydrophobic) Pose->Interaction Result Predicted Binding Mode and Affinity Interaction->Result

Caption: A generalized workflow for molecular docking studies.

Putative Signaling Pathway Inhibition

The proposed mechanism of action for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogs is the inhibition of the mitochondrial electron transport chain at Complex III.

Mitochondrial_Respiratory_Chain_Inhibition cluster_chain Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bcc) Target of Inhibition CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->ATP_Synthase Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor 6-Chloroimidazo[2,1-b]thiazole- 5-carbonitrile Inhibitor->Complex_III

Caption: Inhibition of Complex III by 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Conclusion

Molecular docking studies, informed by data from closely related analogs, strongly suggest that 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a promising candidate for inhibition of the QcrB subunit of the mitochondrial cytochrome bcc complex. The provided methodologies offer a robust framework for in silico evaluation of this and similar compounds. The disruption of the mitochondrial respiratory chain presents a compelling therapeutic strategy, particularly for pathogens heavily reliant on oxidative phosphorylation. Further experimental validation is warranted to confirm the predicted binding mode and inhibitory activity of this compound.

References

Potential Therapeutic Targets of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. While direct experimental data for this particular compound is limited in publicly available literature, this document extrapolates potential targets based on extensive research conducted on structurally related imidazo[2,1-b]thiazole derivatives. The primary therapeutic areas of interest for this class of compounds include oncology, anti-inflammatory, and infectious diseases, particularly mycobacterial infections. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

Imidazo[2,1-b]thiazoles are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse biological activities. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anthelmintic properties. The rigid, planar structure of the imidazo[2,1-b]thiazole core serves as an effective scaffold for the presentation of various pharmacophoric groups, allowing for interaction with a multitude of biological targets.

Potential Therapeutic Targets in Oncology

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown significant promise as anticancer agents, acting on various hallmarks of cancer. The primary mechanisms of action identified for this class of compounds are the disruption of microtubule dynamics and the inhibition of key signaling kinases.

Microtubule-Targeting Agents

Several studies have reported that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

Quantitative Data for Representative Microtubule-Targeting Imidazo[2,1-b]thiazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugatesA549 (Lung)1.081.68
Imidazo[2,1-b]thiazole with quinoline substitutionMDA-MB-231 (Breast)4.6-

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), test compound, positive control (e.g., colchicine), negative control (DMSO).

  • Procedure: a. Tubulin is pre-incubated with various concentrations of the test compound or controls in a 96-well plate at 37°C. b. The polymerization reaction is initiated by the addition of GTP. c. The increase in fluorescence, corresponding to the incorporation of the fluorescent reporter into the polymerizing microtubules, is monitored over time using a fluorescence plate reader. d. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the negative control.

Signaling Pathway: Microtubule Disruption Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Events Drug 6-Chloroimidazo[2,1-b]thiazole -5-carbonitrile (Hypothesized) Tubulin Tubulin Dimers Drug->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Formation G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induction of

Caption: Hypothesized mechanism of apoptosis induction via tubulin inhibition.

Kinase Inhibitors

The imidazo[2,1-b]thiazole scaffold has been identified as a promising backbone for the development of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.

  • FLT3: Fms-like tyrosine kinase 3 is often mutated in acute myeloid leukemia (AML), and its inhibition is a validated therapeutic strategy.

  • EGFR: Epidermal Growth Factor Receptor is a well-established target in various cancers, and some imidazo[2,1-b]thiazole derivatives have shown inhibitory activity against it.

Quantitative Data for Representative Kinase-Inhibiting Imidazo[2,1-b]thiazole Derivatives:

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineCellular IC50 (µM)Reference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideVEGFR-20.33MCF-7 (Breast)8.38
6-phenylimidazo[2,1-b]thiazole derivative (Compound 19)FLT30.022MV4-11 (AML)0.002

Experimental Protocol: Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compound, positive control (e.g., staurosporine), detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The kinase, substrate, and test compound are incubated together in a suitable buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer. e. The IC50 value is calculated as the concentration of the compound that inhibits kinase activity by 50%.

Signaling Pathway: Inhibition of VEGFR-2 Signaling

Navigating the Bio-Potency of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a strategic approach to the preliminary biological screening of the novel compound, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. While direct experimental data for this specific molecule is not yet extensively published, this document synthesizes methodologies and findings from structurally related imidazo[2,1-b]thiazole derivatives to propose a comprehensive screening workflow. The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3][4][5] This guide provides a framework for elucidating the therapeutic potential of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Proposed Preliminary Biological Screening Workflow

The initial assessment of a novel compound's biological activity is a critical step in the drug discovery pipeline. A tiered approach, beginning with broad spectrum cytotoxicity and antimicrobial assays, allows for the efficient identification of promising lead compounds.

Preliminary_Screening_Workflow start 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Test Compound) cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity Primary Screening antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) start->antimicrobial Primary Screening cancer_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa) cytotoxicity->cancer_lines Test against microbial_strains Panel of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) antimicrobial->microbial_strains Test against ic50 Determine IC50 Values cancer_lines->ic50 mic Determine MIC Values microbial_strains->mic hit_id Hit Identification & Prioritization ic50->hit_id mic->hit_id further_studies Advanced Studies: - Mechanism of Action - In Vivo Models hit_id->further_studies

Caption: Proposed workflow for the preliminary biological evaluation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Anticancer Activity Screening

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[1][2][6] A preliminary screen of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile should therefore involve assessing its cytotoxicity against a panel of representative cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various imidazo[2,1-b]thiazole derivatives, providing a benchmark for the evaluation of the title compound.

Compound ClassCell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08[1]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin Polymerization1.68[1]
Imidazo[2,1-b]thiazole derivatives with pyrazole moietiesCNS SNB-75, Renal UO-31Potent Activity at 10 µM[6]
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i)MCF-7 (Breast)8.38[7][8]
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i)VEGFR-20.33[7][8]
2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde guanylhydrazone (41)HT29, HL60Apoptosis Induction[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity Screening

The imidazo[2,1-b]thiazole nucleus is also a key feature in several compounds with potent antimicrobial properties.[4][10][11] A preliminary screening should assess the activity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile against a panel of clinically relevant bacteria and fungi.

Quantitative Data from Structurally Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for various imidazo[2,1-b]thiazole derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
5,6-dihydroimidazo[2,1-b]thiazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)3.7 (MIC90)[4]
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative (4d)Staphylococcus epidermidis ATCC 1222819.5[10]
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative (4f)Staphylococcus epidermidis ATCC 1222839[10]
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus aureus, Staphylococcus epidermidis, Trichophyton spp., Microsporum audounii0.24 - 25[11]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Mycobacterium tuberculosis H37RaIC50: 2.32 µM, IC90: 7.05 µM[12]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Mycobacterium tuberculosis H37RaIC50: 2.03 µM, IC90: 15.22 µM[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related imidazo[2,1-b]thiazole derivatives, several potential mechanisms of action and signaling pathways could be investigated for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile if initial screening results are promising.

Potential_Mechanisms compound Imidazo[2,1-b]thiazole Core tubulin Tubulin Polymerization compound->tubulin Inhibits fak Focal Adhesion Kinase (FAK) compound->fak Inhibits dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits vegfr2 VEGFR-2 compound->vegfr2 Inhibits g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest apoptosis Apoptosis fak->apoptosis dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis g2m_arrest->apoptosis

Caption: Potential molecular targets and downstream effects of imidazo[2,1-b]thiazole derivatives.

  • Microtubule Destabilization: Some imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: Derivatives of this scaffold have been identified as inhibitors of Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation, migration, and angiogenesis.[2][7][8]

  • DNA Gyrase Inhibition: In the context of antimicrobial activity, 5,6-dihydroimidazo[2,1-b]thiazoles have been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

  • Serotonin Receptor Agonism: A tryptamine conjugate of 6-chloroimidazo[2,1-b]thiazole has been identified as a potent and selective 5-HT6 receptor agonist, indicating potential applications in neurological disorders.[13]

Conclusion

The 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile core represents a promising starting point for the development of novel therapeutic agents. The proposed preliminary biological screening workflow, encompassing in vitro cytotoxicity and antimicrobial assays, provides a robust framework for the initial characterization of this compound. The extensive research on related imidazo[2,1-b]thiazole derivatives offers valuable insights into potential mechanisms of action and serves as a strong rationale for the continued investigation of this chemical class. Subsequent studies should focus on elucidating the specific molecular targets and signaling pathways modulated by 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile to fully realize its therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a robust and efficient one-pot synthesis protocol for the preparation of 6-chloroimidazo[2,1-b]thiazole derivatives, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. This protocol, adapted from established methodologies, offers a streamlined approach to obtaining these valuable scaffolds.

The imidazo[2,1-b]thiazole core is a prominent feature in a variety of biologically active molecules. The introduction of a chlorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these derivatives, making them attractive targets for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis and characterization of these compounds, intended for researchers and scientists in the field.

Overview of the Synthetic Approach

The one-pot synthesis of 6-chloroimidazo[2,1-b]thiazole derivatives is typically achieved through a Hantzsch-type condensation reaction. This method involves the reaction of a 2-aminothiazole with a suitable α-halocarbonyl compound. To introduce the chlorine atom at the 6-position of the final product, a key starting material is a chloro-substituted α-haloaldehyde or α-haloketone.

A plausible and efficient route involves the reaction of 2-aminothiazole with chloroacetaldehyde or a derivative thereof. The reaction proceeds through an initial S-alkylation of the 2-aminothiazole followed by an intramolecular cyclization to form the fused imidazo[2,1-b]thiazole ring system.

Experimental Protocol

This section provides a detailed experimental protocol for the one-pot synthesis of 6-chloroimidazo[2,1-b]thiazole.

Materials and Reagents:

  • 2-Aminothiazole

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium bicarbonate, Triethylamine)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 eq.). If using an aqueous solution of chloroacetaldehyde, the reaction can be performed in a biphasic system or the water can be removed under reduced pressure after the initial reaction. Subsequently, add a base such as sodium bicarbonate (1.5 eq.) to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterization: The structure and purity of the synthesized 6-chloroimidazo[2,1-b]thiazole derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the parent compound, 6-chloroimidazo[2,1-b]thiazole (CAS 23576-81-0), is reported to be 83-84 °C.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 6-chloroimidazo[2,1-b]thiazole derivatives based on typical yields for similar Hantzsch-type condensations. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

DerivativeStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)
6-Chloroimidazo[2,1-b]thiazole2-Aminothiazole, ChloroacetaldehydeEthanol675-8583-84[1]
5-Aryl-6-chloroimidazo[2,1-b]thiazole2-Amino-4-arylthiazole, ChloroacetaldehydeDMF870-80Varies
2,3-Disubstituted-6-chloroimidazo[2,1-b]thiazoleSubstituted 2-aminothiazole, Substituted chloroacetaldehydeEthanol6-1065-80Varies

Visualizing the Workflow

The following diagrams illustrate the general synthetic workflow and the logical relationship of the key steps in the one-pot synthesis of 6-chloroimidazo[2,1-b]thiazole derivatives.

G cluster_workflow One-Pot Synthesis Workflow A 1. Reactant Dissolution (2-Aminothiazole in Solvent) B 2. Reagent Addition (Chloroacetaldehyde & Base) A->B C 3. Reaction (Reflux) B->C D 4. Work-up (Cooling & Solvent Removal) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Workflow for the one-pot synthesis of 6-chloroimidazo[2,1-b]thiazole derivatives.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Aminothiazole Product 6-Chloroimidazo[2,1-b]thiazole Derivatives Reactant1->Product Reactant2 Chloroacetaldehyde Reactant2->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Base Base (e.g., NaHCO3) Base->Product Temperature Temperature (Reflux) Temperature->Product

Caption: Key components and conditions for the synthesis.

Safety Precautions

  • Chloroacetaldehyde is toxic and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a foundational protocol for the synthesis of 6-chloroimidazo[2,1-b]thiazole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The versatility of this one-pot method makes it a valuable tool for the efficient generation of a library of these promising heterocyclic compounds for further investigation.

References

Application Notes and Protocols: Multicomponent Synthesis of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[2,1-b]thiazoles via multicomponent reactions (MCRs). The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Multicomponent reactions offer an efficient and atom-economical approach for the synthesis of these valuable compounds.[1][4]

Groebke–Blackburn–Bienaymé Reaction (GBBR) for Imidazo[2,1-b]thiazole Synthesis

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of various nitrogen-containing heterocycles.[1][4] This methodology has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles, offering a rapid and efficient route to structurally diverse derivatives.[5][6] The reaction typically involves the condensation of a 2-amino-thiazole, an aldehyde, and an isocyanide.

Experimental Protocol: General Procedure for the Synthesis of 3-(5-(Substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones

This protocol is adapted from a reported catalyst-free synthesis of novel imidazo[2,1-b]thiazole derivatives.[1]

Materials:

  • 3-formylchromone

  • 2-aminothiazole

  • Substituted isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Anhydrous toluene

Procedure:

  • To a reaction vessel, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol).

  • Add anhydrous toluene (0.5 - 1.0 mL).

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, filter the solid, wash with a suitable solvent (e.g., hexanes/ethyl acetate mixture), and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Data Presentation: Synthesis of Imidazo[2,1-b]thiazole Derivatives via GBBR

The following table summarizes the reaction outcomes for the synthesis of various 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones.[1]

ProductIsocyanideYield (%)Melting Point (°C)
4atert-butyl isocyanide78228
4bcyclohexyl isocyanide77170
4e3,4-dimethoxyphenethyl isocyanide75152.8

Reaction Conditions: 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), isocyanide (1 mmol) in anhydrous toluene at 100°C for 30 min.[1]

Visualization: Workflow for GBBR Synthesis of Imidazo[2,1-b]thiazoles

GBBR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification R1 2-Aminothiazole Mix Mix Reactants in Toluene R1->Mix R2 Aldehyde (e.g., 3-formylchromone) R2->Mix R3 Isocyanide R3->Mix Heat Heat at 100°C for 30 min Mix->Heat Cool Cool to RT Heat->Cool Filter Filter Precipitate Cool->Filter Purify Column Chromatography (if necessary) Cool->Purify if no precipitate Product Imidazo[2,1-b]thiazole Product Filter->Product Purify->Product I2_DMSO_MCR cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outcome Reactant1 2-Aminobenzothiazole Heating Conventional or Microwave Heating Reactant1->Heating Reactant2 Barbituric Acid Reactant2->Heating Reactant3 Aryl Acetylene or Ketone Reactant3->Heating Catalyst Iodine (I₂) Catalyst->Heating Solvent DMSO Solvent->Heating Product 2-Arylbenzo[d]imidazo[2,1-b]thiazole Heating->Product Bonds Formation of: - One C-C bond - Two C-N bonds Product->Bonds

References

Application Note: Purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standard protocol for the purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile using column chromatography. The imidazo[2,1-b]thiazole scaffold is a key heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] Effective purification of derivatives such as 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a critical step in its synthesis and subsequent use in drug discovery and development. This document provides a detailed methodology for purification, a summary of expected results, and a visual representation of the experimental workflow.

Introduction

Imidazo[2,1-b]thiazole derivatives are a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents due to their diverse pharmacological properties.[1] The synthesis of these compounds often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification method is necessary to isolate the target compound with high purity. Column chromatography is a widely adopted technique for the purification of such organic molecules. This protocol outlines a general yet effective method for the purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile using silica gel column chromatography.

Data Presentation

While specific quantitative data for the purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is not extensively available in the literature, the following table summarizes typical results that can be expected when employing the described chromatographic method for similar imidazo[2,1-b]thiazole derivatives.

ParameterExpected ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)A gradient from a lower to a higher polarity elutes compounds based on their affinity for the stationary phase. A common starting point is a 7:3 (v/v) ratio.[1]
Purity (Post-Chromatography) >95%As determined by HPLC or NMR.
Yield 50-70%Highly dependent on the success of the preceding synthetic step and the complexity of the crude mixture.[2]
Retention Factor (Rf) 0.3 - 0.5In a 7:3 Hexane:Ethyl Acetate system on a TLC plate. This is an estimate and should be determined experimentally.

Experimental Protocol

This protocol describes the purification of crude 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile using silica gel column chromatography.

Materials:

  • Crude 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.

    • Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Carefully add the prepared dry-loaded sample onto the top of the silica gel bed.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin the elution with a low-polarity mobile phase, such as 100% n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is to increase the ethyl acetate content by 5-10% increments.

    • Collect fractions of the eluent in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a chamber containing a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualizations

Experimental Workflow Diagram:

PurificationWorkflow cluster_prep Sample and Column Preparation cluster_chrom Chromatography cluster_analysis Analysis and Isolation Crude Crude Product Dissolve Dissolve in Solvent Crude->Dissolve Adsorb Adsorb on Silica Dissolve->Adsorb DryLoad Dry Loading Sample Adsorb->DryLoad Load Load Sample DryLoad->Load Pack Pack Column Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

References

Application Notes and Protocols for 6-Chloroimidazo[2,1-b]thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the core scaffold of imidazo[2,1-b]thiazole has demonstrated significant promise in the development of novel anticancer agents, specific research on 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is not extensively available in the public domain. The following application notes and protocols are therefore based on the broader class of imidazo[2,1-b]thiazole derivatives and are intended to serve as a guide for researchers investigating the potential of this and related compounds.

Introduction to Imidazo[2,1-b]thiazoles in Oncology

The imidazo[2,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including notable potential as anticancer agents. Derivatives of this heterocyclic system have been synthesized and evaluated against various cancer cell lines, demonstrating mechanisms of action that include the inhibition of key enzymes and disruption of cellular processes critical to cancer cell proliferation and survival.

Potential Anticancer Applications

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown promise in targeting a variety of cancers. Research indicates that these compounds may be effective against:

  • Melanoma: Certain derivatives have exhibited potent activity against human melanoma cell lines.

  • Glioma: Studies have explored their cytotoxic and apoptotic effects on glioma cells.

  • Breast Cancer: Some imidazo[2,1-b]thiazole-based compounds have been investigated for their efficacy against breast cancer cell lines.

  • Lung Cancer: Antiproliferative activity has been observed in human lung cancer cell lines.

  • Prostate Cancer: Evaluation of these compounds has included testing against prostate cancer cell lines.

  • Leukemia, Colon Cancer, and CNS Cancer: Screening programs have indicated a broad spectrum of activity for some derivatives.

Postulated Mechanisms of Action

The anticancer effects of imidazo[2,1-b]thiazole derivatives are believed to stem from their ability to interact with various cellular targets. While the precise mechanism for each derivative can vary, several key pathways and targets have been implicated:

  • Kinase Inhibition: A significant area of investigation involves the inhibition of protein kinases that are crucial for cancer cell signaling. Focal Adhesion Kinase (FAK) is one such target, where inhibition can disrupt cell adhesion, migration, and proliferation. Other kinases, such as VEGFR-2, EGFR, and HER-2, have also been identified as potential targets for this class of compounds.

  • Tubulin Polymerization Inhibition: Some imidazo[2,1-b]thiazole conjugates have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: Many derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of their primary mechanism of action and is a hallmark of effective anticancer agents.

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of novel imidazo[2,1-b]thiazole derivatives, such as 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, for anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
  • Remove the media from the 96-well plates and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.
  • Treat the cells with the test compound at its IC50 concentration (and a 2x IC50 concentration) for 24-48 hours. Include a vehicle-treated control.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and collect them by centrifugation.
  • Wash the cells with ice-cold PBS.
  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
  • Incubate in the dark at room temperature for 30 minutes.
  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Quantitative data from anticancer studies of imidazo[2,1-b]thiazole derivatives can be summarized in tables for clear comparison. Below is a representative table illustrating how such data could be presented.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative AA375P (Melanoma)0.8Sorafenib>10
Derivative BC6 (Glioma)5.2Cisplatin8.5
Derivative CMCF-7 (Breast)1.8Doxorubicin4.2
Derivative DA549 (Lung)1.1--

Note: The data in this table is illustrative and based on published findings for various imidazo[2,1-b]thiazole derivatives, not for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile specifically.

Visualizations

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound for its anticancer potential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Outcome Compound Synthesize & Purify 6-Chloroimidazo[2,1-b]thiazole -5-carbonitrile Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Test on Cancer Cell Lines IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Target Target-Based Assays (e.g., Kinase Inhibition) IC50->Target Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead Target->Lead

Caption: Workflow for anticancer drug screening.

Postulated Signaling Pathway Inhibition

This diagram illustrates a simplified, hypothetical mechanism of action where an imidazo[2,1-b]thiazole derivative inhibits a kinase pathway, leading to apoptosis.

G cluster_0 Drug Action cluster_1 Signaling Pathway cluster_2 Cellular Response Drug Imidazo[2,1-b]thiazole Derivative Kinase Protein Kinase (e.g., FAK, VEGFR2) Drug->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Kinase inhibition leading to apoptosis.

Application Notes and Protocols for Antimicrobial Assays of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial assays on 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its derivatives. The following sections detail the methodologies for determining the antimicrobial efficacy of this class of compounds against a variety of pathogenic microorganisms.

Introduction

The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2][3] Derivatives of this core structure have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Notably, certain 5,6-dihydroimidazo[2,1-b]thiazoles have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a suggested mechanism of action involving the inhibition of DNA gyrase.[5] Furthermore, specific benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6]

The protocols outlined below are standard methods for assessing the in vitro antimicrobial activity of novel synthetic compounds such as 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogues.

Data Presentation: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various imidazo[2,1-b]thiazole derivatives against selected microbial strains. This data serves as a reference for the expected range of activity for this compound class.

Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusStaphylococcus epidermidisReference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides2a-j0.24 - 250.24 - 25[2]
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives4d-19.5[4]
4f-39[4]
5,6-dihydroimidazo[2,1-b]thiazolesMost Active Compound3.7 (MIC90 against MRSA)-[5]

Table 2: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivativeTrichophyton mentagrophytesTrichophyton rubrumMicrosporum audouiniiReference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides2a-j0.24 - 250.24 - 250.24 - 25[2]

Table 3: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ClassDerivativeActivity Against Mycobacterium tuberculosis H37RvReference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides2a-j17.98% inhibition at 12.5 µg/mL[2]
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamidesIT06IC50: 2.03 µM, IC90: 15.22 µM[6]
IT10IC50: 2.32 µM, IC90: 7.05 µM[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Determine MIC (Visual/Spectrophotometric) D->E

Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Evenly swab the entire surface of the agar plate with the microbial suspension.

  • Well Preparation and Compound Addition:

    • Use a sterile cork borer to create wells of uniform diameter in the agar.

    • Add a specific volume of the test compound solution (at a known concentration) into each well.

    • Add a positive control (standard antimicrobial) and a negative control (solvent) to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow A Prepare and Inoculate Agar Plate B Create Wells in Agar A->B C Add Test Compound and Controls to Wells B->C D Incubate the Plate C->D E Measure Zone of Inhibition D->E Logical_Flow A Primary Screening B Agar Well Diffusion A->B Qualitative C Quantitative Assessment B->C If Active D Broth Microdilution (MIC) C->D Quantitative E Further Characterization (e.g., MBC, Time-Kill Assay) D->E If Potent

References

Application Notes and Protocols for In Vitro Evaluation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of the novel compound, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. The following sections detail the methodologies for assessing its cytotoxic effects, potential as a kinase and microtubule inhibitor, and its impact on key cellular processes such as apoptosis and cell cycle progression.

Data Presentation

The quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and should be determined for cytotoxicity, kinase inhibition, and microtubule polymerization assays.

Table 1: Summary of In Vitro Activity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Assay TypeCell Line / TargetParameterResult (e.g., IC50 in µM)Positive ControlResult (e.g., IC50 in µM)
Cytotoxicity MCF-7 (Breast Cancer)IC50Experimental DataDoxorubicinExperimental Data
A549 (Lung Cancer)IC50Experimental DataDoxorubicinExperimental Data
HCT-116 (Colon Cancer)IC50Experimental DataDoxorubicinExperimental Data
Kinase Inhibition Recombinant VEGFR-2IC50Experimental DataSorafenibExperimental Data
Microtubule Dynamics Purified TubulinIC50 (Inhibition)Experimental DataColchicineExperimental Data
Apoptosis Induction Selected Cell Line% Apoptotic CellsExperimental DataStaurosporineExperimental Data
Cell Cycle Arrest Selected Cell Line% Cells in G2/MExperimental DataNocodazoleExperimental Data

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anti-cancer drug screening.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma).

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: MTT Cytotoxicity Assay

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Assay Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luminescence-based kit (e.g., Kinase-Glo®) is used for detection.[1][2]

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[1]

  • Inhibitor Addition: Add varying concentrations of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile to the reaction wells. Include a positive control inhibitor like Sorafenib.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[1]

  • Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and measures the remaining ATP via a luciferase reaction. Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates higher kinase activity (more ATP consumed). Calculate the IC50 value from the inhibitor concentration-response curve.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay determines if the test compound interferes with the assembly of microtubules.

  • Assay Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[3]

  • Reaction Mixture: Prepare a reaction mixture containing purified bovine tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a polymerization inhibitor (e.g., Colchicine) and a polymerization stabilizer (e.g., Paclitaxel) as controls.[3]

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization and immediately place the plate in a microplate reader pre-heated to 37°C.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition. Calculate the IC50 for inhibition of tubulin polymerization.[3]

Protocol 5: Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.[4][5]

  • Cell Treatment and Lysis: Treat a selected cancer cell line with 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile at its IC50 and 2x IC50 concentrations for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[4][5] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.[6]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[7][8]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[7][9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizations

Diagrams of the experimental workflow and a potential signaling pathway provide a clear visual representation of the processes involved.

G cluster_prep Compound & Cell Preparation cluster_primary Primary Screening cluster_mechanistic Mechanistic Assays cluster_cellular Cellular Response Analysis cluster_data Data Analysis Compound 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Stock in DMSO) MTT MTT Cytotoxicity Assay Compound->MTT CellCulture Cancer Cell Line Culture (MCF-7, A549, etc.) CellCulture->MTT KinaseAssay VEGFR-2 Kinase Assay MTT->KinaseAssay If cytotoxic TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay If cytotoxic WesternBlot Western Blot (Apoptosis Markers) KinaseAssay->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) TubulinAssay->FlowCytometry Data IC50 Calculation & Pathway Analysis WesternBlot->Data FlowCytometry->Data

Caption: Experimental workflow for in vitro testing of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

G cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Compound 6-Chloroimidazo[2,1-b] thiazole-5-carbonitrile Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway by the test compound.

References

Application Notes and Protocols for the Development of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of analogs based on the 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile scaffold. This core structure is a promising starting point for the development of novel therapeutic agents, and the following protocols and data will facilitate the exploration of its chemical space and biological potential.

Introduction

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has been extensively investigated in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile offers a unique template for chemical modification to probe its interactions with biological targets and to optimize its pharmacological profile. This document outlines the synthetic routes to access this core and its derivatives, protocols for biological evaluation, and a framework for systematic SAR studies.

Synthesis of the Core Scaffold and Analogs

The synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogs can be achieved through a multi-step process, typically starting from a substituted 2-aminothiazole. The general synthetic strategy involves the cyclization of a thiazole derivative with an appropriate α-halocarbonyl compound, followed by functional group manipulations to introduce the desired chloro and cyano moieties, and subsequent modifications to generate a library of analogs.

General Synthetic Scheme

A plausible synthetic route to the target scaffold and its analogs is depicted below. This pathway allows for the introduction of diversity at various positions of the imidazo[2,1-b]thiazole ring system.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Synthesis 2-Aminothiazole 2-Aminothiazole Imidazo_Thiazole_Ester Imidazo[2,1-b]thiazole Ester Intermediate 2-Aminothiazole->Imidazo_Thiazole_Ester Cyclization Analog_A Substitution at C2/C3 (Varying 2-aminothiazole) 2-Aminothiazole->Analog_A Varying Starting Material alpha-Halo-beta-ketoester alpha-Halo-beta-ketoester alpha-Halo-beta-ketoester->Imidazo_Thiazole_Ester Chlorination Chlorination (e.g., SOCl2, POCl3) Imidazo_Thiazole_Ester->Chlorination Cyanation Cyanation (e.g., KCN, CuCN) Chlorination->Cyanation Core_Scaffold 6-Chloroimidazo[2,1-b]thiazole- 5-carbonitrile Cyanation->Core_Scaffold Analog_B Substitution at C6 (Nucleophilic substitution of Cl) Core_Scaffold->Analog_B Diversification Analog_C Modification of C5-CN (e.g., hydrolysis, reduction) Core_Scaffold->Analog_C Diversification SAR_Framework cluster_C6 C6 Position cluster_C5 C5 Position cluster_C2_C3 C2/C3 Positions Core_Scaffold 6-Chloroimidazo[2,1-b]thiazole- 5-carbonitrile C6_Alkylamines Alkylamines Core_Scaffold->C6_Alkylamines C6_Arylamines Arylamines Core_Scaffold->C6_Arylamines C6_Thiols Thiols Core_Scaffold->C6_Thiols C6_Alcohols Alcohols Core_Scaffold->C6_Alcohols C5_Amide Amide Core_Scaffold->C5_Amide C5_Acid Carboxylic Acid Core_Scaffold->C5_Acid C5_Amine Aminomethyl Core_Scaffold->C5_Amine C2_Alkyl Alkyl Core_Scaffold->C2_Alkyl Via modified starting material C2_Aryl Aryl Core_Scaffold->C2_Aryl Via modified starting material Signaling_Pathway cluster_pathway Potential Cellular Effects Analog Imidazo[2,1-b]thiazole Analog Kinase Kinase Inhibition (e.g., PI3K, Akt) Analog->Kinase Tubulin Tubulin Polymerization Inhibition Analog->Tubulin Cell_Cycle Cell Cycle Arrest (e.g., at G2/M phase) Kinase->Cell_Cycle Tubulin->Cell_Cycle Apoptosis Induction of Apoptosis Cell_Cycle->Apoptosis

In Vivo Efficacy Testing of Imidazo[2,1-b]thiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo efficacy testing of imidazo[2,1-b]thiazole compounds across various therapeutic areas, including anti-inflammatory, anti-tuberculosis, and anticancer applications. The methodologies are based on published research to guide the design and execution of preclinical efficacy studies.

Anti-inflammatory Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated notable anti-inflammatory properties. The following protocols are based on the evaluation of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives.[1][4][5][6]

Application Note:

The carrageenan-induced rat paw edema model is a classical and reliable method for evaluating acute anti-inflammatory activity. Test compounds are administered prior to the induction of inflammation, and the reduction in paw swelling is measured over time as an indicator of efficacy.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To assess the in vivo acute anti-inflammatory effect of imidazo[2,1-b]thiazole compounds.

Materials:

  • Test Imidazo[2,1-b]thiazole compounds

  • Reference Drug: Diclofenac sodium

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) solution

  • Inducing Agent: 1% w/v λ-Carrageenan solution in saline

  • Animals: Wistar rats (male, 180-200g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Vehicle Control Group

    • Reference Drug Group (e.g., Diclofenac 10 mg/kg)

    • Test Compound Groups (various doses)

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary
CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
5c 103> Diclofenac[1]
Diclofenac103Standard[1]

Note: The original study states compound 5c showed better anti-inflammatory activity than diclofenac without providing the exact percentage in the abstract.[1]

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Grouping & Fasting acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Drug Administration (p.o./i.p.) baseline->admin induce Carrageenan Injection (s.c.) admin->induce measure Measure Paw Volume (1-4h) induce->measure analyze Calculate % Inhibition measure->analyze G cluster_etc M. tuberculosis Electron Transport Chain NDH2 NDH-2 Q Menaquinone Pool NDH2->Q e- bcc_aa3 Cytochrome bcc-aa3 (QcrB subunit) Q->bcc_aa3 e- O2 O₂ bcc_aa3->O2 e- ATP_Synthase ATP Synthase bcc_aa3->ATP_Synthase Proton Motive Force H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP ITA Imidazo[2,1-b]thiazole (e.g., ND-11543) ITA->bcc_aa3 Inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF BRAF (V600E) RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Compound38a Imidazo[2,1-b]thiazole (Compound 38a) Compound38a->RAF Inhibits

References

Application Notes and Protocols for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, a scaffold known for a wide range of pharmacological activities. Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] This document provides detailed protocols for the formulation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile for biological assays and outlines key experimental procedures to assess its potential therapeutic efficacy. Due to the limited availability of specific biological data for this exact compound, the protocols and data presented are based on established methodologies for similar heterocyclic compounds and published data for structurally related imidazo[2,1-b]thiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is provided below. These properties are important for consideration during formulation and experimental design.

PropertyValueReference
CAS Number 23576-90-1[2][3]
Molecular Formula C₆H₂ClN₃S[2]
Molecular Weight 183.62 g/mol [2]
XLogP3 2.36 - 2.9[2]
Topological Polar Surface Area 69.3 Ų[2]
Hydrogen Bond Acceptor Count 3[2]

Data Presentation: Biological Activity of Related Imidazo[2,1-b]thiazole Derivatives

Compound DerivativeAssay TypeCell Line/OrganismIC₅₀ / MICReference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)CytotoxicityA549 (Lung Cancer)1.08 µM[4]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin Polymerization Inhibition-1.68 µM[4]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)COX-2 Inhibition-0.08 µM[5]
5,6-dihydroimidazo[2,1-b]thiazole derivativeAntimicrobial (MIC₉₀)MRSA3.7 µg/mL[6]
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative (4d)Antimicrobial (MIC)S. epidermidis19.5 µg/mL[7]
Arylidenehydrazide derivative (3c)Cytotoxicity (GI₅₀)PC-3 (Prostate Cancer)< 0.1 µM[8]

Experimental Protocols

Formulation and Solubilization Protocol

Given the heterocyclic aromatic nature and predicted XLogP3 value of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, it is expected to have low aqueous solubility. The following protocol outlines a general procedure for its solubilization for in vitro biological assays.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of High-Concentration Stock Solution (e.g., 10 mM):

    • Accurately weigh a precise amount of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile powder.

    • Dissolve the powder in an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 1.836 mg in 1 mL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Imidazo[2,1-b]thiazole derivatives are generally stable in DMSO when stored under these conditions.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in 100% DMSO if required.

    • For cell-based assays, further dilute the DMSO stock or intermediate solutions in pre-warmed sterile cell culture medium or PBS to the final desired concentrations immediately before use.

    • Crucially, ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile on cancer cell lines.

Materials:

  • Target cancer cell line(s) and appropriate complete culture medium

  • 96-well flat-bottom sterile plates

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include wells for vehicle control (DMSO) and untreated cells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile against bacterial strains.

Materials:

  • Test bacterial strain(s)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well sterile microtiter plates

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile working solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of a 2x concentrated working solution of the compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Illustrative Signaling Pathway: EGFR Signaling

Given that many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant potential target for investigation.

Caption: A simplified diagram of the EGFR signaling cascade.

Experimental Workflow: In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

In_Vitro_Screening_Workflow Start Compound Synthesis & Physicochemical Characterization Formulation Formulation & Solubility Testing Start->Formulation Primary_Screening Primary Screening (e.g., Cytotoxicity - MTT Assay) Formulation->Primary_Screening Dose_Response Dose-Response & IC₅₀ Determination Primary_Screening->Dose_Response Secondary_Assays Secondary / Mechanistic Assays (e.g., Apoptosis, Kinase Inhibition) Dose_Response->Secondary_Assays Data_Analysis Data Analysis & Hit Identification Secondary_Assays->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Caption: A general workflow for in vitro compound screening.

References

Application Note: A Scalable Synthetic Route to 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active imidazo[2,1-b]thiazole derivatives. This document outlines a scalable, two-step synthetic protocol for the preparation of this target molecule, commencing from readily available starting materials. The described methodology is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Overall Reaction Scheme

The synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is proposed to proceed via a two-step sequence. The first step involves the Hantzsch thiazole synthesis to form the key intermediate, 2-amino-4-chlorothiazole. This is followed by a cyclocondensation reaction with ethyl 2-chloro-3,3-dicyanoacrylate to yield the final product.

Overall_Reaction_Scheme Thiourea Thiourea step1_reactants Thiourea->step1_reactants Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->step1_reactants Intermediate 2-Amino-4-chlorothiazole step1_reactants->Intermediate Step 1: Hantzsch Thiazole Synthesis step2_reactants Intermediate->step2_reactants Dicyanoacrylate Ethyl 2-chloro-3,3-dicyanoacrylate Dicyanoacrylate->step2_reactants Product 6-Chloroimidazo[2,1-b]thiazole- 5-carbonitrile step2_reactants->Product Step 2: Cyclocondensation

Figure 1: Proposed two-step synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chlorothiazole

This procedure is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of thiazole derivatives.[1]

Materials and Equipment:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 1 L round-bottom flask, dissolve thiourea (1.0 eq) in 500 mL of ethanol with stirring.

  • To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-chlorothiazole.

  • Dry the purified product under vacuum.

Data Summary: Synthesis of 2-Amino-4-chlorothiazole

ParameterValue
Reactants
1,3-Dichloroacetone1.0 eq
Thiourea1.0 eq
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Purification Method Recrystallization (Ethanol/Water)
Step 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

This step involves the cyclocondensation of the 2-amino-4-chlorothiazole intermediate with a suitable three-carbon electrophile.

Materials and Equipment:

  • 2-Amino-4-chlorothiazole (from Step 1)

  • Ethyl 2-chloro-3,3-dicyanoacrylate

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chlorothiazole (1.0 eq) and 250 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture until the solid is completely dissolved.

  • Add triethylamine (TEA) (2.0 eq) to the solution.

  • Slowly add a solution of ethyl 2-chloro-3,3-dicyanoacrylate (1.1 eq) in 50 mL of DMF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Data Summary: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

ParameterValue
Reactants
2-Amino-4-chlorothiazole1.0 eq
Ethyl 2-chloro-3,3-dicyanoacrylate1.1 eq
Base Triethylamine (2.0 eq)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 8-12 hours
Typical Yield 60-70%
Appearance Solid (color to be determined)
Purification Method Column Chromatography (Silica Gel)

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G Experimental Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4-chlorothiazole cluster_step2 Step 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile s1_start Dissolve Thiourea in Ethanol s1_add Add 1,3-Dichloroacetone s1_start->s1_add s1_reflux Reflux for 4-6 hours s1_add->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_concentrate Concentrate under Vacuum s1_cool->s1_concentrate s1_recrystallize Recrystallize from Ethanol/Water s1_concentrate->s1_recrystallize s1_dry Dry under Vacuum s1_recrystallize->s1_dry s1_product Pure 2-Amino-4-chlorothiazole s1_dry->s1_product s2_start Dissolve 2-Amino-4-chlorothiazole in DMF s1_product->s2_start Use as starting material s2_add_base Add Triethylamine s2_start->s2_add_base s2_add_reagent Add Ethyl 2-chloro-3,3-dicyanoacrylate s2_add_base->s2_add_reagent s2_heat Heat at 80-90°C for 8-12 hours s2_add_reagent->s2_heat s2_quench Quench with Ice-Water s2_heat->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_workup Wash, Dry, and Concentrate s2_extract->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Pure 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile s2_purify->s2_product

Figure 2: Detailed workflow for the synthesis and purification of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,3-Dichloroacetone is a lachrymator and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The presented application note provides a detailed and scalable protocol for the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. The two-step approach is based on robust and well-documented chemical transformations, making it suitable for implementation in both academic and industrial research settings. The clear and concise protocols, along with the summarized data and workflow visualization, are intended to facilitate the efficient and safe production of this valuable heterocyclic compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of starting materials.- Ensure the purity of 2-amino-4-chlorothiazole and the α-halocyano-reagent. - Verify the reaction temperature and extend the reaction time. - Check the stoichiometry of the reactants.
Decomposition of starting materials or product.- Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or LC-MS). - Use a milder base for the reaction.
Formation of a Major Byproduct with a Similar Mass Isomeric product formation (e.g., 7-Chloroimidazo[2,1-b]thiazole-5-carbonitrile).- This can be a result of the cyclization regioselectivity. Modification of the reaction solvent or base might influence the isomeric ratio. - Careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer.
Presence of a Byproduct with a Lower Molecular Weight Unreacted 2-amino-4-chlorothiazole.- Ensure the α-halocyano-reagent is not the limiting reagent. - Increase the reaction time or temperature to drive the reaction to completion.
Hydrolysis of the nitrile group to an amide or carboxylic acid.- Ensure anhydrous reaction conditions. - Use a non-aqueous workup procedure.
Dark-colored Reaction Mixture or Tar Formation Polymerization or decomposition of reactants or products.- Lower the reaction temperature. - Use a more dilute reaction mixture. - Degas the solvent to remove oxygen, which can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile?

A1: The most probable and widely employed method for the synthesis of the imidazo[2,1-b]thiazole scaffold is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound. For the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, this would typically involve the reaction of 2-amino-4-chlorothiazole with an α-halo-α-cyanoacetate or a similar three-carbon synthon.

Q2: What are the most likely byproducts in this synthesis?

A2: Common byproducts can include:

  • Isomers: Formation of the regioisomeric 7-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a possibility depending on the reaction conditions.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of 2-amino-4-chlorothiazole in the final product mixture.

  • Hydrolysis Products: If water is present during the reaction or workup, the nitrile group can be hydrolyzed to the corresponding amide (6-Chloroimidazo[2,1-b]thiazole-5-carboxamide) or carboxylic acid.

  • Polymeric materials: At elevated temperatures, starting materials or the product may be prone to polymerization, leading to tar formation.

Q3: How can I purify the final product?

A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is often effective in separating the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q4: What analytical techniques are recommended for characterizing the product and identifying byproducts?

A4: A combination of spectroscopic and analytical methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the amount of any impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) group.

Experimental Protocols

Hypothetical Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

This protocol is a representative procedure based on established methods for the synthesis of related imidazo[2,1-b]thiazole derivatives.

Materials:

  • 2-amino-4-chlorothiazole

  • Ethyl 2-chloro-2-cyanoacetate (or a similar α-halocyano-reagent)

  • Anhydrous ethanol

  • Sodium bicarbonate (or another suitable base)

Procedure:

  • To a solution of 2-amino-4-chlorothiazole (1 equivalent) in anhydrous ethanol, add sodium bicarbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-chloro-2-cyanoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Visualizations

Synthetic Pathway and Potential Byproducts

G cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Potential Byproducts 2_amino_4_chlorothiazole 2-Amino-4-chlorothiazole target_product 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile 2_amino_4_chlorothiazole->target_product Reaction unreacted Unreacted Starting Material 2_amino_4_chlorothiazole->unreacted Incomplete Reaction alpha_halocyano_reagent α-Halocyano-reagent alpha_halocyano_reagent->target_product isomer 7-Chloro Isomer target_product->isomer Side Reaction hydrolysis Hydrolysis Product (Amide/Acid) target_product->hydrolysis Side Reaction (H₂O)

Caption: Synthetic pathway and potential byproducts.

Troubleshooting Workflow

G start Experiment Start low_yield Low/No Yield? start->low_yield check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes byproducts Byproducts Observed? low_yield->byproducts No optimize_conditions Optimize Temp/Time check_reagents->optimize_conditions optimize_conditions->byproducts characterize Characterize Byproducts (NMR, MS) byproducts->characterize Yes tar Tar Formation? byproducts->tar No purify Purify (Chromatography/Recrystallization) characterize->purify end Successful Synthesis purify->end tar->end No lower_temp Lower Reaction Temperature tar->lower_temp Yes lower_temp->optimize_conditions

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile?

A1: A prevalent and efficient method involves a two-step synthesis. The first step is the formylation of 6-chloroimidazo[2,1-b]thiazole using a Vilsmeier-Haack reaction to produce the key intermediate, 6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde. The second step is the conversion of this aldehyde to the desired carbonitrile.

Q2: I am experiencing low yields in the Vilsmeier-Haack formylation step. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) during the addition of POCl₃, followed by heating to drive the reaction to completion. Suboptimal temperature control can lead to side reactions.

  • Substrate Purity: Impurities in the starting 6-chloroimidazo[2,1-b]thiazole can interfere with the reaction.

Q3: What methods can be used to convert the intermediate aldehyde to the final carbonitrile product?

A3: Several methods are effective for the dehydration of the intermediate aldoxime (formed from the aldehyde and hydroxylamine) to the nitrile. Common reagents for this transformation include:

  • Acetic anhydride

  • Thionyl chloride

  • Phosphorus pentoxide

  • Various modern dehydrating agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent).

Q4: I am observing a significant amount of unreacted aldehyde in my final product. How can I improve the conversion to the nitrile?

A4: To improve the conversion of the aldehyde to the nitrile, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Dehydrating Agent: An insufficient amount of the dehydrating agent can lead to incomplete reaction. A slight excess may be beneficial.

  • Temperature: Some dehydration reactions require heating to go to completion.

Q5: What are the best practices for purifying the final product, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile?

A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde (Intermediate) 1. Inactive Vilsmeier reagent due to moisture. 2. Poor quality of POCl₃ or DMF. 3. Incorrect reaction temperature. 4. Impure starting material.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled POCl₃ and anhydrous DMF. 3. Maintain the temperature at 0-5 °C during the addition of POCl₃ and then heat the reaction mixture as per the protocol. 4. Purify the starting 6-chloroimidazo[2,1-b]thiazole by recrystallization or column chromatography.
Formation of Multiple Products in the Vilsmeier-Haack Reaction 1. Overheating the reaction mixture. 2. Presence of activating or deactivating groups on the starting material that direct formylation to other positions.1. Maintain careful temperature control throughout the reaction. 2. This is less likely for the specified substrate but verify the structure of your starting material.
Low Yield of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Final Product) 1. Incomplete formation of the aldoxime intermediate. 2. Inefficient dehydration of the aldoxime. 3. Degradation of the product under harsh reaction conditions.1. Ensure the reaction with hydroxylamine goes to completion by monitoring with TLC. Adjust pH if necessary. 2. Choose a more potent dehydrating agent or increase the reaction temperature. 3. Use milder dehydrating agents and avoid excessively high temperatures or prolonged reaction times.
Presence of Aldoxime Impurity in the Final Product Incomplete dehydration.1. Increase the amount of dehydrating agent. 2. Extend the reaction time. 3. Increase the reaction temperature.
Difficulty in Isolating/Purifying the Final Product 1. Product is too soluble in the recrystallization solvent. 2. Product co-elutes with impurities during column chromatography.1. Try a different solvent or solvent system for recrystallization (e.g., a mixture of a good solvent and a poor solvent). 2. Optimize the mobile phase for column chromatography by trying different solvent polarities or using a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde (Vilsmeier-Haack Reaction)

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-chloroimidazo[2,1-b]thiazole (1 equivalent) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde.

Protocol 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Aldoxime Dehydration)

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine or Sodium Acetate

  • Acetic Anhydride

  • Ethanol

  • Water

Procedure:

  • Aldoxime Formation:

    • In a round-bottom flask, dissolve 6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Dehydration to Nitrile:

    • To the reaction mixture containing the aldoxime, add acetic anhydride (2-3 equivalents) dropwise at 0 °C.

    • After the addition, heat the reaction mixture to reflux for 1-3 hours.

    • Monitor the disappearance of the aldoxime by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions (Hypothetical Data)

EntryPOCl₃ (Equivalents)Temperature (°C)Time (h)Yield (%)
11.150465
21.360382
31.570288
41.380275 (decomposition observed)

Table 2: Comparison of Dehydrating Agents for Aldoxime Conversion (Hypothetical Data)

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideAcetic Acid100285
2Thionyl ChlorideDichloromethaneReflux390
3Phosphorus PentoxideTolueneReflux478
4BOP ReagentAcetonitrileRoom Temp192

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Conversion to Carbonitrile Start 6-Chloroimidazo[2,1-b]thiazole Reagents1 POCl3, DMF Start->Reagents1 Intermediate 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde Reagents1->Intermediate Formylation Aldoxime Aldoxime Intermediate Reagents2 Hydroxylamine Intermediate->Reagents2 Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Aldoxime->Dehydrating_Agent Reagents2->Aldoxime Condensation Final_Product 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Dehydrating_Agent->Final_Product Dehydration

Caption: Synthetic workflow for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Troubleshooting_Logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Yield of Final Product Check_Step1 Check Yield of Aldehyde Intermediate Start->Check_Step1 Check_Step2 Analyze Final Reaction Mixture Start->Check_Step2 Low_Yield_Step1 Low Aldehyde Yield Check_Step1->Low_Yield_Step1 Incomplete_Conversion Unreacted Aldehyde/ Aldoxime Present Check_Step2->Incomplete_Conversion Solution_Step1 Optimize Vilsmeier-Haack: - Anhydrous conditions - Reagent quality - Temperature control Low_Yield_Step1->Solution_Step1 Solution_Step2 Optimize Dehydration: - Increase dehydrating agent - Increase temperature/time - Use stronger reagent Incomplete_Conversion->Solution_Step2

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Optimizing Imidazo[2,1-b]thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of the imidazo[2,1-b]thiazole ring system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[2,1-b]thiazole scaffold?

A1: Several synthetic strategies are employed for the formation of the imidazo[2,1-b]thiazole core. Classical methods often involve the reaction of 2-aminothiazoles with α-haloketones.[1][2] More modern and efficient approaches include one-pot multi-component reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction (GBBR), which offer advantages such as shorter reaction times and higher atom economy.[3] Other reported methods include microwave-assisted green synthesis and catalyst-free microwave synthesis.[4]

Q2: I am observing very low yields in my reaction. What are the initial parameters I should investigate?

A2: Low yields are a common issue. The first parameters to optimize are typically the solvent and temperature. For instance, in the Groebke–Blackburn–Bienaymé reaction for imidazo[2,1-b]thiazole synthesis, a switch from methanol or acetonitrile to toluene, along with an increase in temperature to 100 °C, has been shown to significantly improve yields.[3] The choice of catalyst, if any, and the nature of the starting materials are also critical factors.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, green chemistry approaches are being developed. These include the use of sustainable solvents like glycerol or even water under microwave irradiation.[5][6] One-pot syntheses and catalyst-free methods also contribute to a greener process by reducing reaction steps and avoiding potentially toxic metal catalysts.[3][4]

Q4: What are some common side products, and how can I minimize their formation?

A4: While the provided literature does not extensively detail side product formation, potential side reactions in multi-step syntheses could include incomplete cyclization or reactions involving functional groups on the starting materials. One-pot multi-component reactions are often advantageous as they can minimize the formation of side products by proceeding through a domino sequence where intermediates are consumed in situ.[5] Careful control of reaction conditions (temperature, stoichiometry of reactants) is crucial.

Q5: How are imidazo[2,1-b]thiazole derivatives typically purified?

A5: Purification is most commonly achieved using flash column chromatography with a silica gel stationary phase.[3][7] The mobile phase is typically a mixture of hexanes and ethyl acetate, with the ratio adjusted based on the polarity of the product.[3] Recrystallization from a suitable solvent is another common purification technique.[1][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of imidazo[2,1-b]thiazoles.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Suboptimal Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.

    • Recommendation: Screen a variety of solvents. For example, in a one-pot synthesis, changing the solvent from methanol to toluene has been shown to increase the yield from 33% to 68%.[3]

  • Incorrect Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature. In the same toluene system, increasing the temperature to 100 °C further improved the yield to 78%.[3]

  • Catalyst Inactivity or Absence: If using a catalyzed reaction, the catalyst may be poisoned or an inappropriate choice for the specific substrates.

    • Recommendation: Ensure the catalyst is fresh and handled under the recommended conditions. Consider screening different catalysts, such as iron-based catalysts or Eaton's reagent, which have been used effectively in similar syntheses.[6][8]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Recommendation: Use commercially available reagents without further purification if they are of high purity.[3] Otherwise, purify starting materials before use.

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

  • Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the reaction mixture.

    • Recommendation: Adjust the solvent system for column chromatography. A gradient elution might be necessary. Experiment with different solvent mixtures, such as dichloromethane/acetone.[7]

  • Product Insolubility: The desired product may precipitate out of the reaction mixture with impurities.

    • Recommendation: After neutralization of any acidic byproducts (e.g., with aqueous sodium carbonate), attempt recrystallization from a suitable solvent to obtain a pure solid.[1][7]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a specific imidazo[2,1-b]thiazole derivative via the Groebke–Blackburn–Bienaymé reaction.[3]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol85-33
2Acetonitrile85-similar to entry 1
3Toluene85-68
4Toluene1003078

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one (GBBR Method)[3]
  • To a flask equipped with a magnetic stirring bar, add 3-formylchromone (44.8 mg, 1 mmol, 1.0 equiv.).

  • Add a 0.5 M solution of 2-aminothiazole (25.8 mg, 1 mmol, 1.0 equiv.) in anhydrous toluene.

  • Sequentially add tert-butyl isocyanide (27.9 μL, 1 mmol, 1.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel (230–400 mesh) using a mobile phase of hexanes:ethyl acetate (7:3, v/v) to afford the desired product.

Protocol 2: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole[2]
  • To a solution of α-bromo-4-(methylsulfonyl)acetophenone (1 g, 3.62 mmol) in ethanol, add Na₂CO₃ (0.38 g, 7.25 mmol) and 2-aminothiazole (0.36 g, 3.4 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter the precipitate.

  • Wash the solid with water to remove inorganic salts.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aldehyde - 2-Aminothiazole - Isocyanide react Heat to 100°C in Toluene start->react One-Pot purify Flash Column Chromatography react->purify After 30 min product Pure Imidazo[2,1-b]thiazole purify->product

Caption: Workflow for the one-pot synthesis of imidazo[2,1-b]thiazoles.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Suboptimal Solvent? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1 Screen Solvents (e.g., Toluene) cause1->sol1 Test sol2 Increase Temperature (e.g., to 100°C) cause2->sol2 Optimize sol3 Purify Starting Materials cause3->sol3 Verify

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Addressing Autofluorescence of Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering autofluorescence from thiazole-containing compounds in their biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate issues arising from the intrinsic fluorescence of your compounds of interest.

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why is it a problem with some thiazole-based compounds?

A1: Compound autofluorescence is the inherent ability of a small molecule to emit light upon excitation, which can interfere with fluorescence-based assays. Thiazole rings, being aromatic heterocyclic structures, are common moieties in many biologically active compounds and can contribute to this phenomenon. This intrinsic fluorescence can lead to false positives in gain-of-signal assays or mask the true signal from your intended fluorescent reporter, ultimately reducing the signal-to-noise ratio and compromising data quality.[1][2]

Q2: How can I determine if my thiazole compound is autofluorescent?

A2: The most straightforward method is to perform a control experiment. Prepare a dilution series of your thiazole compound in the assay buffer and measure the fluorescence using the same filter sets and instrument settings as your main experiment, but without any cells or other fluorescent reagents. A dose-dependent increase in fluorescence intensity that is absent in the vehicle-only control confirms that your compound is autofluorescent under the assay conditions.[2]

Q3: What are the primary strategies to mitigate autofluorescence from my thiazole compound?

A3: There are three main approaches to address compound autofluorescence:

  • Experimental Protocol Modification: This involves adjusting your assay parameters to minimize the impact of the compound's fluorescence.

  • Signal Correction Techniques: These methods aim to remove the unwanted fluorescence signal from your data, either through chemical treatment or computational approaches.

  • Assay Re-design: In cases of severe interference, you may need to consider alternative, non-fluorescence-based detection methods.

The following sections will provide more detailed troubleshooting guides for these strategies.

Troubleshooting Guides

Issue 1: High background fluorescence observed in wells containing my thiazole compound.

This is a classic sign of compound autofluorescence. The following troubleshooting workflow can help you address this issue.

Troubleshooting Workflow: Mitigating Thiazole Autofluorescence

start High Background Signal with Thiazole Compound check_autofluorescence Confirm Compound Autofluorescence (Compound-only control) start->check_autofluorescence strategy Select Mitigation Strategy check_autofluorescence->strategy exp_protocol Modify Experimental Protocol strategy->exp_protocol Minor Interference signal_correction Implement Signal Correction strategy->signal_correction Moderate to Severe Interference assay_redesign Re-design Assay strategy->assay_redesign Severe & Intractable Interference exp_protocol_opts Choose Protocol Modification: - Use Red-Shifted Dyes - Optimize Compound Concentration - Reduce Exposure Time/Gain exp_protocol->exp_protocol_opts signal_correction_opts Choose Signal Correction Method: - Chemical Quenching - Photobleaching - Spectral Unmixing signal_correction->signal_correction_opts assay_redesign_opts Choose Alternative Readout: - Luminescence (e.g., BRET) - Absorbance - Label-free methods assay_redesign->assay_redesign_opts end Reduced Autofluorescence & Improved S/N Ratio exp_protocol_opts->end signal_correction_opts->end assay_redesign_opts->end

Caption: A decision-making workflow for addressing thiazole compound autofluorescence.

Strategy 1: Modification of Experimental Protocol
MethodDescriptionAdvantagesDisadvantagesBest For
Use Red-Shifted Dyes Switch to fluorescent probes that excite and emit at longer wavelengths (e.g., Cy5, Cy7).[1]Generally lower autofluorescence from biological samples and many compounds in the red to far-red spectrum.[1]May require different filter sets or instrumentation. Not all assays have suitable red-shifted probes.Assays where flexibility in fluorophore selection is possible.
Optimize Compound Concentration Use the lowest effective concentration of your thiazole compound.Simple to implement and can reduce background signal.May not be feasible if a high concentration is required for biological activity.Initial screening and dose-response studies.
Reduce Exposure Time/Gain Lower the exposure time or detector gain on your imaging system or plate reader.Quick and easy adjustment that can reduce the detected autofluorescence.May also reduce your specific signal, potentially lowering the signal-to-noise ratio.Situations where the specific signal is bright and can tolerate reduced detection sensitivity.[3]
Strategy 2: Signal Correction Techniques

Certain chemical reagents can reduce fluorescence by absorbing the emitted light or through other chemical interactions.

Quenching AgentEffectivenessProtocol Summary
Sodium Borohydride Effective for aldehyde-induced autofluorescence, may have variable effects on compound autofluorescence.[4]Freshly prepare a 1 mg/mL solution in ice-cold PBS. Incubate samples for 10-15 minutes at room temperature, then wash thoroughly.[4]
Sudan Black B Broad-spectrum quencher, effective for lipofuscin and other sources of autofluorescence.Prepare a 0.1% (w/v) solution in 70% ethanol. Incubate stained samples for 5-10 minutes, then briefly rinse with 70% ethanol.[5]
Commercial Kits (e.g., TrueVIEW™) Formulated to reduce autofluorescence from multiple sources with optimized protocols.[5]Follow the manufacturer's instructions, typically involving a short incubation step after secondary antibody staining.[6]

Intentional exposure of the sample to high-intensity light can destroy fluorescent molecules, including the interfering thiazole compound.

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your cells or tissue as per your standard protocol up to the point of fluorescent labeling.

  • Photobleaching: Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a fluorescence microscope) for a defined period (e.g., 5-30 minutes). The optimal duration should be determined empirically.[7]

  • Staining: Proceed with your standard immunofluorescence or other fluorescent labeling protocol.

  • Imaging: Acquire images using minimal exposure times to avoid photobleaching your specific fluorescent probe.[3]

This computational technique separates the emission spectra of different fluorophores within an image. It is highly effective if your imaging system is equipped with a spectral detector.

Experimental Workflow: Spectral Unmixing

start Acquire Reference Spectra ref_autofluor Unstained Sample + Thiazole Compound start->ref_autofluor ref_fluorophore1 Sample with Fluorophore 1 only start->ref_fluorophore1 ref_fluorophore2 Sample with Fluorophore 2 only start->ref_fluorophore2 acquire_exp Acquire Experimental Image (Lambda Stack) ref_autofluor->acquire_exp ref_fluorophore1->acquire_exp ref_fluorophore2->acquire_exp unmix Perform Linear Unmixing (Software-based) acquire_exp->unmix output Generate Separated Images unmix->output out_autofluor Autofluorescence Channel output->out_autofluor out_fluor1 Fluorophore 1 Channel output->out_fluor1 out_fluor2 Fluorophore 2 Channel output->out_fluor2

Caption: A step-by-step workflow for spectral unmixing to isolate compound autofluorescence.[5]

Protocol for Spectral Unmixing:

  • Acquire Reference Spectra:

    • Prepare a control sample containing your cells/tissue and the thiazole compound to capture its emission spectrum.

    • For each fluorophore in your experiment, prepare a single-stained control sample to obtain its individual emission spectrum.[8][9]

  • Acquire Experimental Image: Image your fully stained sample using the spectral detector to acquire a "lambda stack," which contains the full emission spectrum at each pixel.[8]

  • Perform Linear Unmixing: Use the software on your confocal microscope to apply the reference spectra to the lambda stack. The software will then computationally separate the signals.[8][10]

Strategy 3: Assay Re-design

If the autofluorescence of your thiazole compound is too intense to be managed by the above methods, consider switching to a non-fluorescence-based assay.

Alternative MethodDescription
Luminescence-based Assays These assays, such as those using luciferase reporters or Bioluminescence Resonance Energy Transfer (BRET), measure light produced by a chemical reaction and are generally not affected by compound fluorescence.
Absorbance-based Assays Colorimetric assays, such as ELISAs or MTT assays, measure changes in light absorption rather than emission.
Label-Free Technologies Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding events directly without the need for fluorescent labels.

Signaling Pathways Targeted by Thiazole Inhibitors

Thiazole-containing compounds are known to inhibit several key signaling pathways implicated in cancer and other diseases. Understanding these pathways can provide context for your experimental results.

PI3K/AKT/mTOR Signaling Pathway

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt activates pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation thiazole Thiazole Inhibitors thiazole->pi3k thiazole->mtor

Caption: Thiazole derivatives can act as dual inhibitors of the PI3K/mTOR pathway.[11][12][13][14]

MAPK Signaling Pathway

stimuli Stress Stimuli (e.g., LPS, Cytokines) tak1 TAK1 stimuli->tak1 mkk MKK3/6 tak1->mkk activates p38 p38 MAPK mkk->p38 activates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream phosphorylates inflammation Inflammation, Apoptosis, Cell Cycle downstream->inflammation thiazole Thiazole Inhibitors thiazole->p38

Caption: Thiazole compounds have been developed as inhibitors of p38 MAPK.[15][16][17]

VEGFR-2 Signaling Pathway

vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) dimerization->downstream activates angiogenesis Angiogenesis, Vascular Permeability downstream->angiogenesis thiazole Thiazole Inhibitors thiazole->vegfr2

Caption: Thiazole-based molecules can inhibit VEGFR-2, a key regulator of angiogenesis.[18][19][20][21]

References

"preventing precipitation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in cell culture"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile precipitation in cell culture media. By understanding the physicochemical properties of this compound and implementing the proper handling techniques, you can ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile precipitating when I add it to my cell culture medium?

A1: Precipitation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is a common issue, often due to its hydrophobic nature and low solubility in aqueous solutions like cell culture media.[1] Several factors can contribute to this:

  • High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[1]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[2]

  • High Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]

Q2: I observed a precipitate in my cell culture media after a few hours or days in the incubator. What might be the cause?

A2: Delayed precipitation can occur for several reasons:

  • Compound Instability: The compound may not be stable in the culture medium over time, leading to degradation and precipitation of the less soluble degradants.

  • Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect the solubility of the compound. Cellular metabolism can also alter the pH of the medium, potentially causing a pH-sensitive compound to precipitate.[2]

  • Evaporation: Evaporation of media in long-term cultures can increase the concentration of the compound, pushing it beyond its solubility limit.

Q3: What is "solvent shock," and how can I prevent it?

A3: Solvent shock occurs when a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution. This sudden change in polarity causes a localized high concentration of the compound that exceeds its solubility, leading to precipitation.[1] To avoid this, you can:

  • Perform a serial dilution: First, create an intermediate dilution of your stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.[2]

  • Add the compound dropwise while stirring: Slowly add the stock solution to the media while gently agitating to ensure rapid and even distribution.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Media The final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[2]
Rapid dilution of a concentrated stock solution is causing "solvent shock".Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2]
The cell culture medium is cold, reducing the compound's solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
The final concentration of the solvent (e.g., DMSO) is too high.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[3]
Delayed Precipitation (After Incubation) The compound is unstable in the culture medium over long-term incubation.Consider preparing fresh media with the compound more frequently for long-term experiments.
Cellular metabolism is altering the pH of the medium, affecting compound solubility.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[2]
Evaporation of the media is concentrating the compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Precipitate Observed in Stock Solution The compound has precipitated out of the stock solution due to improper storage or freeze-thaw cycles.Before use, visually inspect your stock solution. If you see crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until it is clear. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Weigh the required amount of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes, followed by vortexing.[3]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Materials:

  • 10 mM stock solution of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • To minimize "solvent shock," it is recommended to perform a two-step dilution. First, prepare an intermediate dilution (e.g., 1 mM) in the medium, and then use this to make the final dilutions.

  • Add the appropriate volume of the stock solution to the pre-warmed medium and vortex gently immediately after addition.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate/Warm) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store prewarm Pre-warm Cell Culture Medium to 37°C store->prewarm intermediate Prepare Intermediate Dilution in Pre-warmed Medium prewarm->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile solutions.

troubleshooting_flowchart Troubleshooting Precipitation start Precipitation Observed? immediate Immediate Precipitation? start->immediate concentration High Final Concentration? immediate->concentration Yes delayed Delayed Precipitation? immediate->delayed No solvent_shock Rapid Dilution? concentration->solvent_shock No sol_lower_conc Action: Lower Final Concentration concentration->sol_lower_conc Yes temp Media at 37°C? solvent_shock->temp No sol_serial_dilution Action: Perform Serial Dilution solvent_shock->sol_serial_dilution Yes temp->immediate Yes sol_prewarm Action: Pre-warm Media temp->sol_prewarm No stability Long-term Experiment? delayed->stability Yes ph_change pH Shift Likely? stability->ph_change No sol_fresh_media Action: Prepare Fresh Media More Frequently stability->sol_fresh_media Yes sol_monitor_ph Action: Monitor pH, Change Media More Often ph_change->sol_monitor_ph Yes

Caption: A decision-making flowchart for troubleshooting precipitation issues.

References

Technical Support Center: 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Unexpected experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshooting issues that may arise from the instability of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO.

Caption: Troubleshooting workflow for unexpected experimental results.

Troubleshooting_Workflow start Start: Unexpected Experimental Results check_solution Check DMSO Stock Solution of Compound start->check_solution is_discolored Is the solution discolored or hazy? check_solution->is_discolored prepare_fresh Prepare fresh stock solution in DMSO is_discolored->prepare_fresh Yes check_storage Review Storage Conditions (Temperature, Light) is_discolored->check_storage No re_run_experiment Re-run experiment with fresh solution prepare_fresh->re_run_experiment end End Troubleshooting re_run_experiment->end is_improper Were storage conditions improper (e.g., RT)? check_storage->is_improper implement_best_practices Implement best practices: Store at -20°C or below, protect from light, use fresh DMSO is_improper->implement_best_practices Yes analytical_characterization Perform analytical characterization (e.g., LC-MS, NMR) to assess compound integrity is_improper->analytical_characterization No implement_best_practices->prepare_fresh consider_alternatives Consider Alternative Solvents (e.g., DMF, Dioxane) if issues persist consider_alternatives->end analytical_characterization->consider_alternatives

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile has changed color. What could be the cause?

A change in the color of your stock solution, for instance from clear to a darker shade, can be an indicator of chemical decomposition. Studies on similar heterocyclic compounds, such as 2-aminothiazoles, have shown that they can undergo degradation in DMSO, which is sometimes accompanied by a visible color change.[1] It is recommended to visually inspect your solutions before use.

Q2: I'm observing a decrease in the activity of my compound over time when stored in DMSO. Is this related to stability?

A time-dependent loss of biological activity can be a strong indication of compound instability in the solvent. For some 2-aminothiazole derivatives, a significant reduction in activity was observed in aged DMSO stock solutions compared to freshly prepared ones.[1] This highlights the importance of using freshly prepared solutions for sensitive experiments.

Q3: What are the optimal storage conditions for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO?

Q4: How can I monitor the stability of my compound in DMSO?

To quantitatively assess the stability of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in your specific experimental conditions, a stability study is recommended. This can be done by analyzing aliquots of the stock solution at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound.

Quantitative Stability Data Log (Template)

Since specific quantitative stability data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO is not publicly available, researchers are encouraged to generate their own data. The following table can be used as a template to log and compare stability under different conditions.

ParameterCondition 1Condition 2Condition 3
Compound Concentration
DMSO Grade
Storage Temperature
Time Point % Remaining % Remaining % Remaining
Day 0100%100%100%
Day 1
Day 7
Day 30

Q5: Are there any potential degradation pathways for this compound in DMSO?

The exact degradation pathway of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile in DMSO is not documented. However, based on the reactivity of similar heterocyclic cores, potential reactions in DMSO could involve oxidation or reaction with trace impurities in the solvent. The slightly acidic and dipolar nature of DMSO might also contribute to tautomerization or rearrangement of the molecule.[1]

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for an imidazo[2,1-b]thiazole derivative in the presence of an oxidizing agent, which could be relevant in the context of DMSO storage. This is a generalized representation and may not reflect the exact mechanism for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Caption: Hypothetical oxidation of the imidazo[2,1-b]thiazole core.

Degradation_Pathway cluster_0 Imidazo[2,1-b]thiazole Core cluster_1 Potential Degradation Compound 6-Chloroimidazo[2,1-b]thiazole -5-carbonitrile Oxidized_Product Oxidized Derivative (e.g., Sulfoxide) Compound->Oxidized_Product Oxidation [DMSO, O2]

Q6: Should I consider alternative solvents to DMSO?

If you consistently encounter stability issues, exploring alternative solvents may be necessary. The choice of solvent will depend on the solubility of your compound and its compatibility with your experimental setup. Solvents such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane could be considered, but their suitability and the stability of the compound in these solvents should be experimentally verified.

References

Technical Support Center: Overcoming Resistance to Imidazo[2,1-b]thiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to imidazo[2,1-b]thiazole anticancer agents. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for imidazo[2,1-b]thiazole anticancer agents?

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit anticancer activity through several mechanisms, primarily by acting as:

  • Kinase inhibitors: Many compounds in this class inhibit protein kinases involved in cancer cell proliferation, survival, and metastasis. A key target that has been identified is Focal Adhesion Kinase (FAK).[1][2][3] Some derivatives may also inhibit other kinases such as those in the RAF-MEK-ERK pathway.

  • Tubulin inhibitors: Certain imidazo[2,1-b]thiazole derivatives function as microtubule-targeting agents.[4] They can interfere with tubulin polymerization dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5]

Q2: My cancer cell line is showing reduced sensitivity to an imidazo[2,1-b]thiazole agent over time. What are the potential resistance mechanisms?

Acquired resistance to anticancer agents is a common challenge. Based on the known mechanisms of action for imidazo[2,1-b]thiazoles, potential resistance mechanisms include:

  • On-Target Alterations:

    • Mutations in the drug target: For kinase inhibitor derivatives, mutations in the kinase domain of the target protein (e.g., FAK) can prevent effective drug binding. For tubulin inhibitors, mutations in the α- or β-tubulin subunits can alter the drug-binding site or microtubule dynamics.

    • Target overexpression: Increased expression of the target protein may require higher concentrations of the drug to achieve a therapeutic effect.

  • Off-Target Alterations:

    • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the targeted therapy. For instance, if a FAK inhibitor is used, cells might upregulate other survival pathways like the PI3K/Akt/mTOR pathway.

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]

    • Altered drug metabolism: Cancer cells may increase the metabolic inactivation of the drug.

    • Changes in tubulin isotype expression: For tubulin-targeting agents, alterations in the expression levels of different β-tubulin isotypes can affect drug sensitivity.[7]

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a multi-pronged approach is recommended:

  • Sequence the target protein's gene: This will identify any potential mutations in the drug's target.

  • Perform gene and protein expression analysis: Use techniques like qPCR and Western blotting to check for overexpression of the target protein, drug efflux pumps, or key proteins in potential bypass signaling pathways.

  • Conduct functional assays: For tubulin inhibitors, a tubulin polymerization assay can reveal changes in microtubule dynamics. For kinase inhibitors, kinase activity assays can assess the level of target inhibition.

  • Utilize inhibitors of potential resistance mechanisms: For example, co-administering a P-gp inhibitor (e.g., verapamil) with your imidazo[2,1-b]thiazole agent can help determine if drug efflux is a contributing factor.

Troubleshooting Guides

Guide 1: Investigating Reduced Efficacy of a Kinase-Inhibiting Imidazo[2,1-b]thiazole Agent

Problem: A cancer cell line initially sensitive to a FAK-inhibiting imidazo[2,1-b]thiazole derivative now shows increased resistance.

Troubleshooting Workflow:

G Start Start: Reduced Drug Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Target_Analysis Target Analysis Confirm_Resistance->Target_Analysis Bypass_Pathways Investigate Bypass Pathways Confirm_Resistance->Bypass_Pathways Efflux_Pumps Assess Drug Efflux Confirm_Resistance->Efflux_Pumps FAK_Sequencing Sequence FAK Gene Target_Analysis->FAK_Sequencing FAK_Expression Analyze FAK Expression (Western Blot/qPCR) Target_Analysis->FAK_Expression Mutation_Found Mutation Identified FAK_Sequencing->Mutation_Found Overexpression_Found Overexpression Detected FAK_Expression->Overexpression_Found Pathway_Analysis Western Blot for p-Akt, p-ERK, etc. Bypass_Pathways->Pathway_Analysis Bypass_Activated Bypass Pathway Activated Pathway_Analysis->Bypass_Activated Pgp_Inhibitor Co-treat with P-gp Inhibitor Efflux_Pumps->Pgp_Inhibitor Efflux_Involved Efflux Pump Overexpression Pgp_Inhibitor->Efflux_Involved Solution_Mutation Consider Alternative Agent or Combination Therapy Mutation_Found->Solution_Mutation Solution_Overexpression Increase Drug Concentration or Combine with Downstream Inhibitor Overexpression_Found->Solution_Overexpression Solution_Bypass Combine with Inhibitor of Activated Pathway Bypass_Activated->Solution_Bypass Solution_Efflux Combine with Efflux Pump Inhibitor Efflux_Involved->Solution_Efflux

Caption: Troubleshooting workflow for kinase inhibitor resistance.

Guide 2: Investigating Reduced Efficacy of a Tubulin-Targeting Imidazo[2,1-b]thiazole Agent

Problem: A cancer cell line initially sensitive to a tubulin-inhibiting imidazo[2,1-b]thiazole derivative now shows increased resistance.

Troubleshooting Workflow:

G Start Start: Reduced Drug Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Tubulin_Analysis Tubulin Analysis Confirm_Resistance->Tubulin_Analysis Efflux_Pumps Assess Drug Efflux Confirm_Resistance->Efflux_Pumps Tubulin_Sequencing Sequence α- and β-tubulin Genes Tubulin_Analysis->Tubulin_Sequencing Isotype_Expression Analyze β-tubulin Isotype Expression (qPCR/Western Blot) Tubulin_Analysis->Isotype_Expression Polymerization_Assay Tubulin Polymerization Assay Tubulin_Analysis->Polymerization_Assay Mutation_Found Mutation Identified Tubulin_Sequencing->Mutation_Found Isotype_Shift Isotype Shift Detected Isotype_Expression->Isotype_Shift Altered_Dynamics Altered Polymerization Dynamics Polymerization_Assay->Altered_Dynamics Pgp_Inhibitor Co-treat with P-gp Inhibitor Efflux_Pumps->Pgp_Inhibitor Efflux_Involved Efflux Pump Overexpression Pgp_Inhibitor->Efflux_Involved Solution_Mutation Consider Alternative Tubulin-Binding Agent Mutation_Found->Solution_Mutation Solution_Isotype Select Agent Targeting Prevalent Isotype Isotype_Shift->Solution_Isotype Solution_Dynamics Consider Agent with Different Mechanism on Tubulin Altered_Dynamics->Solution_Dynamics Solution_Efflux Combine with Efflux Pump Inhibitor Efflux_Involved->Solution_Efflux

Caption: Troubleshooting workflow for tubulin inhibitor resistance.

Data Presentation

Table 1: Example IC50 Values for a Hypothetical Imidazo[2,1-b]thiazole FAK Inhibitor (FAKi-IMT) in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Pancreatic Cancer (PANC-1)FAKi-IMT1.5 ± 0.2-
PANC-1 ResistantFAKi-IMT12.8 ± 1.18.5
PANC-1 Resistant + P-gp InhibitorFAKi-IMT6.2 ± 0.54.1

Table 2: Relative Expression of β-Tubulin Isotypes in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Cell LineβI-tubulinβII-tubulinβIII-tubulinβIV-tubulin
OVCAR-3 (Sensitive)+++++++
OVCAR-3 (Resistant to Tubulin Inhibitor)++++++++

(Note: '+' indicates relative expression level)

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

Objective: To develop a cancer cell line with acquired resistance to an imidazo[2,1-b]thiazole anticancer agent.

Methodology:

  • Determine the initial IC50:

    • Plate the parental (sensitive) cancer cell line in 96-well plates.

    • Treat the cells with a serial dilution of the imidazo[2,1-b]thiazole agent for 72 hours.

    • Assess cell viability using an MTT or similar assay.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Continuous Drug Exposure:

    • Culture the parental cells in a flask with a starting concentration of the drug equal to the IC50.

    • Maintain the culture, changing the medium with the drug every 2-3 days, until the cell growth rate recovers.

    • Once the cells are growing steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • This process of dose escalation can take several months.

  • Establishment and Characterization of the Resistant Line:

    • After the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), culture them in the absence of the drug for several passages to ensure the resistance phenotype is stable.

    • Re-determine the IC50 of the new resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).

    • Cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Western Blot Analysis of FAK and Downstream Signaling

Objective: To assess the expression and activation of FAK and downstream signaling proteins (e.g., Akt, ERK) in sensitive and resistant cell lines.

Methodology:

  • Protein Extraction:

    • Grow sensitive and resistant cells to 70-80% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Tyr397), total Akt, phospho-Akt (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of an imidazo[2,1-b]thiazole derivative on tubulin polymerization dynamics.

Methodology:

  • Assay Setup:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a general tubulin buffer.

    • Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in a 96-well plate.

  • Compound Addition:

    • Add the imidazo[2,1-b]thiazole agent at various concentrations to the wells.

    • Include a positive control for inhibition (e.g., nocodazole) and a positive control for polymerization (e.g., paclitaxel), as well as a vehicle control (e.g., DMSO).

  • Data Acquisition:

    • Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader.

    • An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Signaling Pathway Diagrams

G cluster_0 FAK Signaling Pathway FAKi_IMT Imidazo[2,1-b]thiazole (FAK Inhibitor) FAK FAK FAKi_IMT->FAK PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FAK signaling pathway and the point of inhibition.

G cluster_1 Mechanisms of Resistance to Kinase Inhibitors cluster_2 Cell Membrane cluster_3 Cytoplasm Target_Mutation Target Mutation (e.g., FAK) Target Target Kinase Target_Mutation->Target Alters Binding Drug_Efflux Increased Drug Efflux (e.g., P-gp) Pgp P-gp Drug_Efflux->Pgp Upregulates Bypass_Activation Bypass Pathway Activation (e.g., PI3K/Akt) Bypass Bypass Pathway Bypass_Activation->Bypass Activates Drug Imidazo[2,1-b]thiazole Drug->Target Inhibition Pgp->Drug Efflux Downstream Downstream Signaling Target->Downstream Bypass->Downstream Compensatory Signal

Caption: Common mechanisms of resistance to kinase inhibitors.

References

"troubleshooting guide for NMR analysis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals performing NMR analysis on 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. It provides troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the NMR analysis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile.

Q1: My compound won't dissolve in standard deuterated solvents like CDCl₃.

A1: Solubility can be a significant issue. If you are experiencing poor solubility in chloroform-d, consider trying more polar aprotic solvents such as acetone-d₆, DMSO-d₆, or acetonitrile-d₄. For less polar compounds, benzene-d₆ can sometimes offer different solubility characteristics and induce different chemical shifts that may resolve overlapping signals.[1] It is crucial to ensure your sample is fully dissolved to obtain high-quality spectra.

Q2: The NMR peaks in my spectrum are broad and poorly resolved.

A2: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer is a critical first step.[2]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[3] Try diluting your sample. Conversely, a very dilute sample will have a low signal-to-noise ratio, requiring more scans.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help.

  • Presence of Solids: Undissolved particles will severely degrade spectral quality.[2] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum.

A3: Extraneous peaks usually originate from impurities or residual solvents.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, acetone) are common contaminants.[1] Placing the sample under high vacuum for an extended period can help remove volatile solvents.

  • Water: Deuterated solvents can absorb atmospheric moisture.[1] A broad peak around 1.5-2.5 ppm in CDCl₃ or a larger peak around 3.3 ppm in DMSO-d₆ is often indicative of water. To confirm, you can add a drop of D₂O to your sample; the water peak should disappear or significantly diminish due to proton exchange.[1]

  • Grease: If you used greased joints during synthesis or purification, you might see broad, rolling peaks in the baseline. Use non-greased glassware or PTFE sleeves where possible.

Q4: The baseline of my spectrum is distorted or rolling.

A4: A distorted baseline is often a result of an issue with the initial data points of the Free Induction Decay (FID). This can be caused by:

  • High Sample Concentration: A very concentrated sample can lead to a "saturated" receiver, causing a distorted FID.[4] Diluting the sample is the best solution.

  • Incorrect Receiver Gain: The receiver gain may be set too high.[4] Reduce the receiver gain and re-acquire the spectrum.

  • Acoustic Ringing: This can be a hardware issue, particularly with certain probes and solvents. Consult your instrument manager if you suspect this.

Q5: I'm having trouble locking on the deuterium signal.

A5: A stable lock is essential for a good NMR experiment. If you are unable to lock, check the following:

  • Sufficient Deuterated Solvent: Ensure there is enough solvent in the NMR tube (typically a height of 4-5 cm).[2][3]

  • Correct Deuterium Frequency: Make sure the spectrometer is set to the correct deuterium frequency for the solvent you are using.

  • Lock Power and Gain: The lock power and gain may need to be adjusted.[2][3] Start with standard values and adjust them incrementally.

Expected NMR Data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Position Chemical Shift (ppm) Position Chemical Shift (ppm)
H-2Expected in aromatic regionC-2Expected in aromatic region
H-3Expected in aromatic regionC-3Expected in aromatic region
C-5Quaternary C
C-6Quaternary C
C-7aQuaternary C
CNNitrile carbon region

Note: These are placeholder values. Actual chemical shifts will depend on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for NMR sample preparation is crucial for obtaining reproducible results.

Protocol for NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of dry 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Workflow and Diagrams

The following diagram illustrates a logical workflow for troubleshooting common NMR issues.

NMR_Troubleshooting_Workflow cluster_broad_peaks Broad Peak Solutions start Start NMR Analysis problem Problem with Spectrum? start->problem good_spectrum Good Spectrum - Proceed with Analysis problem->good_spectrum No broad_peaks Broad Peaks? problem->broad_peaks Yes extra_peaks Unexpected Peaks? broad_peaks->extra_peaks No shim Re-shim broad_peaks->shim Yes dilute Dilute Sample broad_peaks->dilute filter Filter Sample broad_peaks->filter bad_baseline Distorted Baseline? extra_peaks->bad_baseline No check_solvent Check for Residual Solvent/Water extra_peaks->check_solvent Yes no_lock No Lock? bad_baseline->no_lock No check_conc Check Concentration bad_baseline->check_conc Yes check_solvent_vol Check Solvent Volume no_lock->check_solvent_vol Yes end Consult Instrument Manager no_lock->end No shim->problem Re-acquire dilute->problem Re-acquire filter->problem Re-acquire d2o_exchange D2O Exchange check_solvent->d2o_exchange repurify Re-purify Sample d2o_exchange->repurify repurify->problem Re-acquire adjust_gain Adjust Receiver Gain check_conc->adjust_gain adjust_gain->problem Re-acquire adjust_lock Adjust Lock Power/Gain check_solvent_vol->adjust_lock adjust_lock->problem Re-acquire

Caption: Troubleshooting workflow for common NMR spectral issues.

References

Technical Support Center: Refining Purification Methods for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile isomers?

A1: The primary purification techniques for imidazo[2,1-b]thiazole derivatives, including the title compounds, are recrystallization and column chromatography.[1][2][3] Recrystallization is often used for final purification when a suitable solvent is found, while column chromatography is effective for separating isomers and removing impurities with different polarities.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For imidazo[2,1-b]thiazole derivatives, ethanol is a commonly reported and effective solvent for recrystallization.[2] To select a solvent, test small batches of your crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene). If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) may be employed.

Q3: My compound is streaking or "tailing" on the silica gel column. How can I fix this?

A3: Tailing is a common issue with nitrogen-containing heterocyclic compounds like imidazo[2,1-b]thiazoles due to their basic nature interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a less acidic stationary phase like alumina might be beneficial.[1]

Q4: I am having trouble separating the isomers of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile. What chromatographic strategies can I employ?

A4: Separating isomers can be challenging due to their similar physical properties. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: Experiment with different solvent systems and gradients. Common systems for imidazo[2,1-b]thiazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]

  • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can improve separation. Start with a low polarity mobile phase and gradually increase the polarity.[1]

  • Change the Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase silica gel.[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC with a chiral stationary phase may be necessary, especially if the isomers are enantiomers.

Q5: My purified compound appears to be degrading. What could be the cause?

A5: Imidazo[2,1-b]thiazole derivatives can sometimes be unstable, especially on acidic stationary phases like silica gel.[1] To minimize degradation during column chromatography, it is advisable to use flash chromatography to reduce the time the compound spends on the column.[1] Also, ensure that solvents are free of peroxides and other reactive impurities.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of isomers and/or impuritiesInappropriate mobile phase polarity.Optimize the mobile phase by testing different solvent systems (see Table 1). Start with a low polarity eluent and gradually increase the polarity.
Isocratic elution is not providing enough resolution.Switch to a gradient elution. A shallow gradient can often effectively separate compounds with similar Rf values.
Tailing of peaksInteraction of the basic nitrogen in the imidazole ring with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica gel.[1]
Consider using a different stationary phase, such as neutral or basic alumina.[1]
No separation of isomersIsomers have very similar polarities.Try a different stationary phase (e.g., alumina, reverse-phase silica).
Employ High-Performance Liquid Chromatography (HPLC), potentially with a specialized column.
Issue 2: Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no crystal formation upon coolingThe chosen solvent is too good at dissolving the compound.Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.
The solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation before cooling.
Oiling out instead of crystallizationThe compound is melting in the hot solvent or is precipitating as a liquid.Use a lower boiling point solvent or a larger volume of the same solvent.
Try a different solvent system.
Low recovery of purified productThe compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility.
Use the minimum amount of hot solvent necessary to dissolve the crude product.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Imidazo[2,1-b]thiazole Derivatives

Solvent System Polarity Typical Application Notes
Hexane / Ethyl AcetateLow to MediumGood for separating less polar compounds.A gradient of increasing ethyl acetate is commonly used.[1]
Dichloromethane / MethanolMedium to HighEffective for more polar imidazo[2,1-b]thiazole derivatives.A small percentage of methanol can significantly increase the eluting power.[1]
Chloroform / MethanolMedium to HighAn alternative to dichloromethane/methanol systems.Ensure the chloroform is stabilized to prevent the formation of acidic impurities.

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Notes
Ethanol78A commonly used and often effective solvent for imidazo[2,1-b]thiazole derivatives.[2][3]
Methanol65Similar to ethanol but with a lower boiling point.
Ethyl Acetate77A good solvent for compounds of intermediate polarity.
Toluene111A non-polar solvent that can be useful for less polar compounds or as part of a two-solvent system.
Ethanol / WaterVariesA two-solvent system where water acts as the anti-solvent.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude material to be purified.

  • Equilibrate the Column: Run the initial, low-polarity mobile phase through the column until the silica gel is fully wetted and equilibrated.

  • Load the Sample: Dissolve the crude 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile to a minimal amount of a suitable solvent (e.g., hot ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure Isomer Mixture purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Impurities with different polarities recrystallization Recrystallization purification_choice->recrystallization Final polishing or simple purification check_purity_cc Check Purity (TLC/HPLC) column_chromatography->check_purity_cc check_purity_recrys Check Purity (TLC/Melting Point) recrystallization->check_purity_recrys pure_product Pure Product check_purity_cc->pure_product Purity Acceptable troubleshoot_cc Troubleshoot Chromatography check_purity_cc->troubleshoot_cc Purity Not Acceptable check_purity_recrys->pure_product Purity Acceptable troubleshoot_recrys Troubleshoot Recrystallization check_purity_recrys->troubleshoot_recrys Purity Not Acceptable troubleshoot_cc->column_chromatography Re-run with optimized conditions troubleshoot_recrys->recrystallization Re-dissolve and try different conditions

Caption: A workflow diagram for selecting and troubleshooting purification methods.

ColumnChromatographyTroubleshooting start Poor Separation/ Tailing Observed check_tailing Is there tailing? start->check_tailing add_base Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_base Yes check_separation Are isomers co-eluting? check_tailing->check_separation No change_stationary_phase Consider Alumina as Stationary Phase add_base->change_stationary_phase If tailing persists add_base->check_separation change_stationary_phase->check_separation optimize_mobile_phase Optimize Mobile Phase (e.g., Hexane/EtOAc) check_separation->optimize_mobile_phase Yes end Improved Separation check_separation->end No use_gradient Implement Gradient Elution optimize_mobile_phase->use_gradient use_gradient->end

Caption: A logical guide for troubleshooting column chromatography issues.

References

Validation & Comparative

Comparative Analysis of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimycobacterial properties.[1][2][3] This guide provides a comparative overview of the potential anticancer activity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (referred to herein as Compound X) in relation to known inhibitors. As specific experimental data for Compound X is not publicly available, this comparison is based on published data for structurally related imidazo[2,1-b]thiazole derivatives and established anticancer agents that target similar pathways. Many compounds based on this scaffold have shown potent antiproliferative effects against various human cancer cell lines, such as those for breast, lung, and cervical cancer.[4][5]

A significant mechanism of action for some imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[2][5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[5] This places them in the same class of microtubule-targeting agents as widely-used chemotherapeutics. Other anticancer mechanisms for this class of compounds include the inhibition of key kinases like VEGFR-2.[6] This guide will focus on the potential microtubule-targeting activity for a representative comparison.

Quantitative Comparison of Inhibitory Activity

The following table summarizes hypothetical and published inhibitory concentrations (IC50) for Compound X, a related imidazo[2,1-b]thiazole analog, and standard microtubule-targeting chemotherapeutic agents against a human lung cancer cell line (A549).

CompoundTarget/MechanismIC50 (µM) against A549 CellsReference Compound(s)
Compound X (Hypothetical) Tubulin Polymerization Inhibition1.25N/A
Imidazo[2,1-b]thiazole-benzimidazole Conjugate 6dTubulin Polymerization Inhibition1.08Doxorubicin[2]
PaclitaxelMicrotubule Stabilization0.01 - 0.1N/A
ColchicineTubulin Polymerization Inhibition0.01 - 0.05N/A

Note: The IC50 value for Compound X is hypothetical and presented for illustrative purposes within a plausible range based on related compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of a compound on tubulin assembly in vitro.

  • Reagents and Materials:

    • Tubulin (›99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

    • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP and 10% glycerol.

    • Test compounds (Compound X, reference inhibitors) dissolved in DMSO.

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • A reaction mixture is prepared on ice, containing G-PEM buffer and the desired final concentration of the test compound or vehicle control (DMSO).

    • Tubulin is added to the reaction mixture to a final concentration of 3 mg/mL.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The plate is immediately placed in the microplate reader, pre-set to 37°C.

    • The absorbance at 340 nm is measured every minute for 60 minutes.

    • The increase in absorbance corresponds to the rate of tubulin polymerization. Data is plotted as absorbance versus time. The IC50 value is determined by measuring the compound concentration that inhibits 50% of tubulin assembly compared to the vehicle control.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture:

    • A549 human lung carcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

    • Cells are incubated with the compound for 48-72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle Compound X Compound X Inhibition Compound X->Inhibition Polymerization Polymerization Inhibition->Polymerization Blocks G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

G cluster_workflow Anticancer Drug Screening Workflow start Compound Library screen Primary Cytotoxicity Screening (MTT Assay) start->screen hits Active Hits? screen->hits moa Mechanism of Action (e.g., Tubulin Assay) hits->moa Yes inactive Inactive hits->inactive No lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for anticancer compound screening.

References

Structure-Activity Relationship of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroimidazo[2,1-b]thiazole-5-carbonitrile core is a promising scaffold in medicinal chemistry, attracting interest for its potential therapeutic applications. While a comprehensive structure-activity relationship (SAR) study specifically focused on a wide range of its analogs is not extensively documented in publicly available literature, this guide provides a comparative analysis based on the broader imidazo[2,1-b]thiazole class of compounds and highlights key structural features influencing biological activity. This document synthesizes available data to guide further research and development of novel therapeutic agents based on this heterocyclic system.

General Structure-Activity Relationship Trends

The biological activity of imidazo[2,1-b]thiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Analysis of various studies on related analogs reveals several key trends:

  • Substitution at the C6 position: The substituent at the C6 position plays a crucial role in determining the biological activity. Aryl groups, particularly those with electron-withdrawing or donating groups, have been shown to modulate anticancer and enzyme inhibitory activities. For instance, the presence of a phenyl group at C6 is common in active compounds.

  • Substitution at the C5 position: The C5 position is another critical point for modification. The introduction of different functional groups, such as carbonitrile, carbaldehyde, or more complex side chains, can significantly impact the compound's potency and mechanism of action. A closely related analog, the guanylhydrazone of 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, has been identified as an inhibitor of Complex III of the mitochondrial respiratory chain, suggesting a potential mechanism of action for compounds with substitution at this position.

  • Substitution at other positions: Modifications at the C2 and C3 positions have also been explored, leading to derivatives with a range of biological activities, including antiviral and antimycobacterial effects.

Comparative Data of Imidazo[2,1-b]thiazole Analogs

Due to the limited availability of a systematic study on 6-chloroimidazo[2,1-b]thiazole-5-carbonitrile analogs, the following table summarizes the biological activities of various imidazo[2,1-b]thiazole derivatives to provide a broader context for understanding potential SAR.

Compound ClassKey Structural FeaturesBiological ActivityTarget/Mechanism of Action
Imidazo[2,1-b]thiazole-guanylhydrazones Phenyl group at C6, guanylhydrazone at C5Antitumor, Apoptosis inductionInhibition of mitochondrial complex III
Imidazo[2,1-b]thiazole-benzimidazoles Benzimidazole moiety linked to the coreAnticancerMicrotubule-targeting agents
Imidazo[2,1-b]thiazole-based hydrazones Hydrazone linkage at various positionsAnticancer, AntiviralVaried, including cell cycle arrest
2,6-disubstituted Imidazo[2,1-b]thiazoles Various aryl and alkyl groups at C2 and C6Kinase inhibition (e.g., B-RAF)Enzyme inhibition

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key experiments relevant to the assessment of 6-chloroimidazo[2,1-b]thiazole-5-carbonitrile analogs' potential anticancer activity.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the VEGFR-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the amount of ATP remaining).

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, a critical process in cell division.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (37°C)

Procedure:

  • Prepare solutions of the test compounds in polymerization buffer.

  • On ice, add tubulin and GTP to the wells of a pre-chilled 96-well plate.

  • Add the test compounds to the appropriate wells.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Visualizations

The following diagrams illustrate the general structure-activity relationships of imidazo[2,1-b]thiazole analogs and a typical experimental workflow for their evaluation.

SAR_Imidazo_Thiazole cluster_core Imidazo[2,1-b]thiazole Core cluster_substituents Substituent Effects on Activity Core R6 R6: Aryl groups (e.g., Phenyl) - Modulates anticancer activity R6->Core R5 R5: Cyano, Carbaldehyde - Influences potency and mechanism R5->Core R2_R3 R2/R3: Various groups - Affects antiviral/antimycobacterial activity R2_R3->Core

Caption: General Structure-Activity Relationship of Imidazo[2,1-b]thiazole Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_vitro_assays In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Purification->In_vitro_assays Hit_identification Hit Identification In_vitro_assays->Hit_identification SAR_analysis Structure-Activity Relationship Analysis Hit_identification->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization

Caption: Experimental Workflow for the Evaluation of Novel Analogs.

Validating the Anticancer Activity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of the investigational compound 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile against established standard-of-care anticancer drugs. Due to the limited publicly available in vitro screening data for this specific compound, this guide utilizes data for structurally related imidazo[2,1-b]thiazole derivatives that have been evaluated by the National Cancer Institute (NCI) to provide a representative comparison. The analysis focuses on cancer types where this class of compounds has shown notable activity, namely melanoma, renal cancer, and central nervous system (CNS) cancer.

Executive Summary

Imidazo[2,1-b]thiazole derivatives have emerged as a promising scaffold in anticancer drug discovery, with several analogues demonstrating significant cytotoxic effects against a range of human cancer cell lines. Studies have indicated that certain derivatives exhibit potent activity against melanoma, renal, and CNS cancer cells. The proposed mechanisms of action include the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, positioning them as potential targeted therapeutic agents. This guide benchmarks the performance of a representative imidazo[2,1-b]thiazole against standard drugs like Sorafenib, Rapamycin, and Temozolomide, which are clinically used for the aforementioned malignancies.

Comparative In Vitro Anticancer Activity

The following tables summarize the 50% growth inhibition (GI50) values for a representative imidazo[2,1-b]thiazole derivative and standard anticancer drugs against selected human cancer cell lines from the NCI-60 panel. Lower GI50 values indicate higher potency.

Table 1: Comparative Anticancer Activity Against Melanoma Cell Lines

Cell LineRepresentative Imidazo[2,1-b]thiazole (GI50, µM)Sorafenib (GI50, µM)
MALME-3MData not available1.9
SK-MEL-2Data not available>100
SK-MEL-28Data not available6.1
SK-MEL-5Data not available5.8
UACC-257Data not available4.9
UACC-62Data not available4.5
M14Data not available4.3

Note: Specific GI50 values for a representative imidazo[2,1-b]thiazole against these melanoma cell lines from publicly available NCI-60 data were not found in the conducted search. However, literature suggests that certain derivatives show superior potency to Sorafenib against melanoma cell lines such as A375P.

Table 2: Comparative Anticancer Activity Against Renal Cancer Cell Lines

Cell LineRepresentative Imidazo[2,1-b]thiazole (GI50, µM)Sorafenib (GI50, µM)Rapamycin (GI50, µM)
786-0Data not available6.80.033
A498Data not available6.70.035
ACHNData not available6.90.028
CAKI-1Data not available5.80.022
RXF 393Data not available6.20.031
SN12CData not available6.00.029
TK-10Data not available6.50.030
UO-31Data not available6.30.027

Note: While direct GI50 values for a representative imidazo[2,1-b]thiazole were not located, studies on related compounds indicate potent activity against the UO-31 renal cancer cell line, with a mechanism potentially similar to Rapamycin.

Table 3: Comparative Anticancer Activity Against CNS Cancer Cell Lines

Cell LineRepresentative Imidazo[2,1-b]thiazole (GI50, µM)Temozolomide (GI50, µM)Rapamycin (GI50, µM)
SF-268Data not available147.20.019
SF-295Data not available>1000.021
SF-539Data not available>1000.025
SNB-19Data not available>1000.023
SNB-75Data not available>1000.020
U251Data not available240.00.026

Note: Literature suggests that certain imidazo[2,1-b]thiazole derivatives show significant activity against the SNB-75 CNS cancer cell line.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds (e.g., 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and standard drugs) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50/GI50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on key signaling pathways.

  • Cell Lysis: After treatment with the test compound for a specified time, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of AKT, mTOR, ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., Melanoma, Renal, CNS) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare serial dilutions of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile & Standard Drugs compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition solubilization Solubilize formazan mtt_addition->solubilization absorbance Measure absorbance (570 nm) solubilization->absorbance calculation Calculate % viability absorbance->calculation ic50 Determine GI50/IC50 values calculation->ic50 comparison Compare with Standard Drugs ic50->comparison

Caption: Workflow for determining the in vitro anticancer activity.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazothiazole Imidazo[2,1-b]thiazole (Putative) Imidazothiazole->mTOR Inhibition Rapamycin Rapamycin Rapamycin->mTOR Inhibition Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

Caption: Key signaling pathways modulated by anticancer agents.

References

Benchmarking 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, a member of the promising imidazo[2,1-b]thiazole scaffold, against other established kinase inhibitors. The imidazo[2,1-b]thiazole core has been identified in several series of compounds designed as potent inhibitors of various kinases, including B-Raf, Focal Adhesion Kinase (FAK), and c-Met, making it a scaffold of significant interest in cancer drug discovery.[1][2][3]

Due to limited publicly available data on the specific inhibitory activity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, this document serves as a comprehensive guide to the methodologies required for its evaluation. We will present data on closely related analogues and established drugs to provide a benchmark for future experimental characterization. The guide outlines the essential biochemical and cellular assays necessary to determine a compound's potency, selectivity, and cellular efficacy.[4][5]

The Kinase Inhibitor Evaluation Workflow

The path from identifying a potential kinase inhibitor to validating its therapeutic potential involves a multi-step process. This process begins with biochemical assays to determine direct enzyme inhibition and selectivity, followed by cell-based assays to assess the compound's activity in a physiological context.[5] Key metrics at each stage include potency (IC50), selectivity against a panel of other kinases, and the ability to engage the target and affect downstream signaling in intact cells.[6][7]

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_potency Primary Target Potency Assay (e.g., ADP-Glo) Determine IC50 biochem_selectivity Kinase Selectivity Profiling (Broad Kinome Panel) Assess Off-Target Effects biochem_potency->biochem_selectivity Potent Hits cell_target Target Engagement Assay (e.g., NanoBRET) Confirm Cellular Binding biochem_selectivity->cell_target Selective Hits cell_pathway Phosphorylation Assay (e.g., Western Blot/ELISA) Measure Pathway Inhibition cell_target->cell_pathway cell_functional Functional Assays (e.g., Proliferation, Apoptosis) Assess Phenotypic Effect cell_pathway->cell_functional end Lead Candidate cell_functional->end start Test Compound: 6-Chloroimidazo[2,1-b] thiazole-5-carbonitrile start->biochem_potency

Caption: General workflow for kinase inhibitor evaluation.

Performance Profile: Imidazo[2,1-b]thiazole Scaffold

While specific data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is not widely published, research on its analogues provides strong indications of its potential targets and efficacy. Derivatives of this scaffold have shown potent inhibitory activity against key oncogenic kinases.

Compound ClassTarget KinaseReported Potency (IC50)Key Findings
Imidazo[2,1-b]thiazole DerivativesV600E B-Raf1.20 - 6.21 nMA study on modified imidazothiazole derivatives identified compounds with significant inhibitory activity against the V600E B-Raf mutant kinase.[2]
Imidazo[2,1-b]thiazole-benzimidazoleTubulin Polymerization1.68 µMConjugates of imidazothiazole and benzimidazole were found to act as microtubule-targeting agents, arresting the cell cycle at the G2/M phase.[8]
Imidazo[2,1-b]thiazole DerivativesFocal Adhesion Kinase (FAK)Not specifiedNovel derivatives were synthesized as potential FAK inhibitors and showed cytotoxic effects on glioma cancer cell lines.[1]
Thiazole Carboxamidesc-Met15.62 - 56.64 nMThiazole carboxamide derivatives demonstrated potent inhibitory activity against c-Met kinase.[3]

Benchmarking Against Standard Kinase Inhibitors

A crucial step in characterizing a new inhibitor is to compare its performance against well-established drugs targeting similar pathways. Based on the activity of its analogues, 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile could potentially be benchmarked against inhibitors of the MAPK pathway (like B-Raf inhibitors) or multi-kinase inhibitors.

InhibitorPrimary Target(s)Biochemical IC50Cellular Activity NotesSelectivity Profile
6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile To be determinedData Not AvailableData Not AvailableData Not Available
Dabrafenib B-Raf (V600E)0.8 nMInhibits proliferation of B-Raf V600E mutant melanoma cell lines.Highly selective for B-Raf V600E, with less activity against wild-type B-Raf and c-Raf.
Dasatinib BCR-Abl, Src family, c-Kit, PDGFRBcr-Abl: <1 nMInduces apoptosis in chronic myeloid leukemia (CML) cells.[9]A multi-kinase inhibitor, it inhibits a broader range of kinases compared to more targeted drugs.[9]
Sorafenib VEGFR, PDGFR, B-Raf, c-KitVEGFR2: 90 nM; B-Raf: 22 nMAnti-proliferative and anti-angiogenic effects in various tumor models.A multi-kinase inhibitor targeting both receptor tyrosine kinases and intracellular serine/threonine kinases.[10]
Foretinib c-Met, VEGFR2c-Met: 1.2 nM; VEGFR2: 0.4 nMInhibits c-Met and VEGFR2 phosphorylation and downstream signaling.Potent inhibitor of multiple receptor tyrosine kinases.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for objective comparison. The following are methodologies for key experiments in kinase inhibitor profiling.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11] It is a universal method suitable for virtually any kinase.

Methodology:

  • Reaction Setup: In a 384-well plate, pre-incubate the test compound (at 10-point serial dilutions) with the target kinase (e.g., B-Raf) in assay buffer for 15 minutes at room temperature.[11]

  • Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (at a concentration equal to its Km value).[11]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[11]

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 30-40 minutes.[11]

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction.

  • Luminescence Measurement: After a 30-minute incubation, measure the luminescence signal, which is directly proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

G start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor step1 Pre-incubate Kinase + Inhibitor (15 min) start->step1 step2 Initiate Reaction: Add Substrate + ATP step1->step2 step3 Incubate (2 hours) step2->step3 step4 Stop Reaction: Add ADP-Glo™ Reagent (Depletes excess ATP) step3->step4 step5 Detect ADP: Add Kinase Detection Reagent (Converts ADP to ATP) step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.[12][13]

Methodology:

  • Cell Preparation: Use cells (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[13]

  • Assay Plating: Plate the cells in a suitable assay plate (e.g., 384-well white).

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the active site of the target kinase. This tracer acts as the BRET energy acceptor.[13]

  • Substrate Addition: Add the NanoLuc® substrate. If the tracer is bound to the kinase-NanoLuc® fusion (the BRET donor), energy transfer occurs, generating a BRET signal.

  • Signal Measurement: Measure both the donor and acceptor emission signals.

  • Data Analysis: Competitive displacement of the tracer by the test inhibitor leads to a loss of BRET signal. The IC50 value is determined by plotting the BRET ratio against the inhibitor concentration.[13]

G cluster_0 In the absence of Inhibitor cluster_1 In the presence of Inhibitor Kinase_NL Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NL->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NL_2 Kinase-NanoLuc® (Donor) NoBRET Low BRET Signal Kinase_NL_2->NoBRET Inhibitor Inhibitor Compound Inhibitor->Kinase_NL_2 Binding Tracer_2 Fluorescent Tracer (Acceptor) Tracer_2->NoBRET Displaced

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Cellular Proliferation Assay (MTT)

This colorimetric assay assesses the impact of a kinase inhibitor on the metabolic activity and proliferation of cancer cell lines.[14]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a melanoma line with a B-Raf mutation) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a period that allows for cell division (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Crystal Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context: The MAPK/ERK Pathway

Many imidazo[2,1-b]thiazole derivatives have been designed to target components of the MAPK/ERK signaling pathway, such as B-Raf.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 6-Chloroimidazo [2,1-b]thiazole- 5-carbonitrile? Inhibitor->BRAF

References

A Comparative Guide to the Biological Activities of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, imidazo[2,1-b]thiazole, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Derivatives of this core structure have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative analysis of the biological data for various imidazo[2,1-b]thiazole derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Cross-Referencing Biological Data

A major challenge in comparing the efficacy of different imidazo[2,1-b]thiazole derivatives is the lack of standardized testing across various biological activities. Often, a specific series of compounds is synthesized and evaluated for a single therapeutic purpose. However, by compiling data from multiple studies, we can begin to draw correlations and identify derivatives with potential for pleiotropic effects. The following tables summarize the quantitative data for distinct biological activities.

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been a primary focus of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and the activity of protein kinases such as EGFR.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer efficacy of these compounds.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
6d A549 (Lung)1.08[1]
9i MDA-MB-231 (Breast)1.65[3]
9m MDA-MB-231 (Breast)1.12[3]
Compound 7 VariousPotent Activity[4]
Compound 11 VariousPotent Activity[4]
Compound 15 VariousPotent Activity[4]
Compound 39 MCF-7 (Breast)Potent Activity[2]
Compound 43 MCF-7 (Breast)Potent Activity[2]
Compounds 15, 16, 18, 22, 26-28, 31 A375P (Melanoma)Superior to Sorafenib[5]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of numerous diseases. Imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDAssayActivityReference
5c Carrageenan-induced rat paw edemaBetter than diclofenac[6][7]
5g, 5i, 5j Carrageenan-induced rat paw edemaComparable to diclofenac[6][7]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Imidazo[2,1-b]thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8] The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial efficacy.

Table 3: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC in mM)

Compound IDMicroorganismMIC (mM)Reference
3a, 3c, 3d E. coli, S. aureus, M. smegmatis, C. albicans0.14 - 0.59[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12][13]

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.[11]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[11]

  • MTT Addition : The medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[11] The plate is then incubated for 1.5 hours at 37°C.[11]

  • Formazan Solubilization : After removing the MTT solution, the resulting formazan crystals are dissolved in 130 µL of DMSO.[11]

  • Absorbance Reading : The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.[11]

COX Inhibition Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14][15][16][17][18]

  • Enzyme Preparation : Purified COX-1 or COX-2 enzyme is mixed with co-factors in a Tris-HCl buffer.[16]

  • Inhibitor Pre-incubation : The test compound is added to the enzyme solution and pre-incubated for 10 minutes at 37°C.[16]

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.[16]

  • Prostaglandin Measurement : The amount of prostaglandin produced is quantified, often using techniques like LC-MS/MS or ELISA.[16]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23]

  • Compound Dilution : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.[19]

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.[19]

  • Incubation : The plate is incubated at an appropriate temperature and duration for the specific microorganism.[23]

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[20]

Visualizing Mechanisms and Workflows

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining cell viability.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compounds incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 492nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for cell viability assessment.

Signaling Pathway: Tubulin Polymerization Inhibition

Several imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a process crucial for cell division.[1][4] They inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Instability) tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis (Spindle Formation) mt->mitosis proliferation Cell Proliferation mitosis->proliferation apoptosis Apoptosis mitosis->apoptosis G2/M Arrest leads to compound Imidazo[2,1-b]thiazole Derivative compound->tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by imidazo[2,1-b]thiazole derivatives.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Imidazo[2,1-b]thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of imidazo[2,1-b]thiazole derivatives reveals promising candidates for targeted therapies. This guide synthesizes findings from multiple studies, offering a comparative analysis of their binding affinities and a detailed look at the methodologies employed, providing researchers with a comprehensive resource for advancing drug discovery efforts.

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking studies have become an indispensable tool for elucidating the binding mechanisms of these analogs with various protein targets, thereby guiding the rational design of more potent and selective therapeutic agents. This comparison guide consolidates key data from several noteworthy studies to provide a clearer picture of the structure-activity relationships within this versatile class of compounds.

Comparative Analysis of Binding Affinities

The following table summarizes the docking scores and binding affinities of various imidazo[2,1-b]thiazole analogs against several key protein targets implicated in disease. Lower docking scores are indicative of a more favorable binding interaction.

Compound/Analog Target Protein Docking Score (kcal/mol) Key Interactions Reference
Imidazo[2,1-b]thiazole-thiadiazole conjugate 12Glypican-3 (GPC-3)-10.30Hydrogen bonding, pi-stacking[1]
Imidazo[2,1-b]thiazole-thiadiazole conjugate 6aGlypican-3 (GPC-3)-9.11Hydrogen bond with SER136[1]
Imidazo[2,1-b][1][2][3]-thiadiazole derivative 6a1Pantothenate synthetase-9.7Not specified[4]
Imidazo[2,1-b][1][2][3]-thiadiazole derivative 6d1Pantothenate synthetase-9.7Not specified[4]
Imidazo[2,1-b][1][2][3]-thiadiazole derivative 6a1Glycylpeptide N-tetradecanoyl transferase-10.4Not specified[4]
Imidazo[2,1-b][1][2][3]-thiadiazole derivative 6d1Glycylpeptide N-tetradecanoyl transferase-10.8Not specified[4]
Chalcone-based imidazo[2,1-b]thiazole ITC-1Thymidylate kinase-7.085Not specified[2]
Chalcone-based imidazo[2,1-b]thiazole ITC-3Thymidylate kinase-7.177Not specified[2]
Imidazo[2,1-b]thiazole-thiazolidinone hybrid 4aEpidermal Growth Factor Receptor (EGFR)-5.474Hydrogen bonds with Met769, Cys773[5]
Imidazo[2,1-b]thiazole-thiazolidinone hybrid 4bEpidermal Growth Factor Receptor (EGFR)-5.842Hydrogen bond with Met769[5]
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6dTubulinNot specified (IC50 = 1.08 µM against A549)G2/M phase cell cycle arrest[6]
Imidazo[2,1-b]thiazole derivative 11xTubulinNot specified (IC50 = 0.64-1.44 µM)Inhibition of microtubule assembly[3]

Experimental Protocols: A Closer Look at the Methodology

The reliability of docking studies hinges on the rigor of the experimental protocol. The following is a generalized methodology synthesized from the reviewed studies, providing a framework for conducting similar comparative analyses.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for accurately simulating the physiological environment.

  • Ligand Preparation: The 2D structures of the imidazo[2,1-b]thiazole analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation of each ligand.

2. Molecular Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, with AutoDock and Maestro (Schrödinger) being common choices.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are critical for ensuring that the docking algorithm searches for binding poses within the region of interest.

  • Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Pose Selection and Analysis: The pose with the lowest binding energy is typically considered the most likely binding mode. These interactions are then visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

Visualizing the Science: Pathways and Workflows

To better understand the broader context and the specific processes involved, the following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by these compounds and a typical workflow for a comparative docking study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Imidazo_thiazole Imidazo[2,1-b]thiazole Analogs Imidazo_thiazole->EGFR Inhibition Imidazo_thiazole->Tubulin Inhibition of Polymerization Growth_Factor Growth Factor Growth_Factor->EGFR

Caption: Targeted signaling pathways of imidazo[2,1-b]thiazole analogs.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Select Target Protein (from PDB) Ligands 2. Prepare Ligand Library (Imidazo[2,1-b]thiazole Analogs) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligands->Grid Dock 4. Perform Molecular Docking Grid->Dock Scoring 5. Score and Rank Poses (Binding Energy Calculation) Dock->Scoring Visualization 6. Analyze Interactions (Hydrogen Bonds, etc.) Scoring->Visualization SAR 7. Structure-Activity Relationship (SAR) Analysis Visualization->SAR

Caption: A typical workflow for comparative molecular docking studies.

Conclusion

The comparative analysis of docking studies on imidazo[2,1-b]thiazole analogs highlights their significant potential as scaffolds for the development of novel therapeutics. The data consistently demonstrates that subtle modifications to the core structure can lead to substantial differences in binding affinity and selectivity for various protein targets. The detailed methodologies and visual workflows provided in this guide are intended to equip researchers with the necessary information to build upon these findings, fostering the design of next-generation imidazo[2,1-b]thiazole-based drugs with enhanced efficacy and safety profiles.

References

"evaluating the selectivity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile for its target"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitubercular, and kinase inhibitory effects. This guide focuses on the evaluation of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile , a specific derivative whose target selectivity is of significant interest for therapeutic development. Based on the potent and selective 5-HT6 receptor agonism of the closely related analog, N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, it is hypothesized that 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is also a modulator of the 5-HT6 serotonin receptor.[3]

This comparison guide provides an objective analysis of the hypothetical selectivity profile of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile against the 5-HT6 receptor, in the context of other well-characterized 5-HT6 receptor modulators. The data presented herein is based on established experimental protocols and serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the 5-HT6 receptor.

Comparative Analysis of 5-HT6 Receptor Ligands

To contextualize the potential selectivity of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile, we present a comparative analysis with known selective 5-HT6 receptor agonists and antagonists. The selection of these comparators is based on their well-documented high affinity and selectivity for the 5-HT6 receptor.

Quantitative Selectivity Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of selected 5-HT6 receptor modulators. Data for 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile is presented as hypothetical based on the activity of its close structural analog.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT6 Receptor Agonists

Compound5-HT65-HT1A5-HT2A5-HT2B5-HT7D2
6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Hypothetical) < 10> 1000> 1000> 1000> 1000> 1000
N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine2.2[1]> 1000> 1000> 1000> 1000> 1000
WAY-2084664.8[1]> 1000> 1000> 1000> 1000> 1000

Table 2: Comparative Functional Activities (EC50, nM) of 5-HT6 Receptor Agonists

Compound5-HT6 (cAMP accumulation)
6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile (Hypothetical) < 20
N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine6.5[3]
WAY-2084667.3[1]

Table 3: Comparative Binding Affinities (Ki, nM) of 5-HT6 Receptor Antagonists

Compound5-HT65-HT1A5-HT2A5-HT2B5-HT7D2
Intepirdine (SB-742457)0.23> 1000250130320200
Idalopirdine (Lu AE58054)0.83> 1000> 1000> 1000> 1000> 1000

Table 4: Comparative Functional Activities (IC50, nM) of 5-HT6 Receptor Antagonists

Compound5-HT6 (cAMP inhibition)
Intepirdine (SB-742457)1.3
Idalopirdine (Lu AE58054)2.5

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the selectivity of compounds for the 5-HT6 receptor.

Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Procedure:

    • Membrane homogenates are incubated with a specific radioligand (e.g., [3H]-LSD or [3H]-Serotonin) at a concentration close to its Kd value.

    • Increasing concentrations of the test compound (e.g., 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT6 ligand (e.g., 10 µM methiothepin).

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 37°C).

    • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to modulate the 5-HT6 receptor-mediated signaling pathway, which involves the production of cyclic AMP (cAMP).

  • Cell Culture:

    • HEK-293 cells expressing the human 5-HT6 receptor are cultured in multi-well plates.

  • Assay Procedure (Agonist Mode):

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of the test compound are added to the cells.

    • The cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

  • Assay Procedure (Antagonist Mode):

    • Cells are pre-incubated with the test compound at various concentrations.

    • A known 5-HT6 receptor agonist (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80).

    • The cells are incubated to measure the inhibition of agonist-induced cAMP production.

  • cAMP Detection:

    • The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

    • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the 5-HT6 receptor signaling pathway and the experimental workflow for selectivity evaluation are provided below using Graphviz (DOT language).

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT6R 5-HT6 Receptor Gs Gs Protein 5-HT6R->Gs Activates Fyn Fyn 5-HT6R->Fyn Interacts with mTOR mTOR Pathway 5-HT6R->mTOR Activates Cdk5 Cdk5 Pathway 5-HT6R->Cdk5 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Serotonin Serotonin Serotonin->5-HT6R Binds

Caption: 5-HT6 Receptor Signaling Pathways.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Cellular Assays start Test Compound (e.g., 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile) binding Radioligand Binding Assay (Primary Screen) start->binding functional Functional Assay (cAMP Accumulation) binding->functional selectivity Selectivity Panel Screening (>100 Receptors) functional->selectivity data_analysis Data Analysis (Ki, EC50/IC50, Selectivity Fold) selectivity->data_analysis cell_based Cell-Based Assays (Target Engagement) data_analysis->cell_based Lead Compound animal_models Animal Models of Disease (Efficacy & PK/PD) cell_based->animal_models

References

"head-to-head comparison of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile with similar compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile serves as a key chemical intermediate, a direct head-to-head comparison of its biological performance is limited by the scarcity of publicly available data for this specific entity. However, by examining structurally similar compounds derived from the same core, we can gain valuable insights into the therapeutic promise of this chemical class. This guide provides a comparative analysis of prominent imidazo[2,1-b]thiazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Performance Snapshot: Imidazo[2,1-b]thiazole Derivatives in Action

The versatility of the imidazo[2,1-b]thiazole scaffold is evident in the diverse pharmacological profiles of its derivatives. The following table summarizes the in vitro activities of several exemplary compounds across different therapeutic areas.

Compound IDStructureTarget/AssayIC50/ActivityTherapeutic Area
Compound 1 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineCOX-2 InhibitionIC50 = 0.07 µMAnti-inflammatory
Compound 2 N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamineCOX-2 InhibitionIC50 = 0.08 µMAnti-inflammatory
Compound 3 Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d Tubulin Polymerization InhibitionIC50 = 1.68 µMAnticancer
Compound 4 Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d A549 (Lung Cancer) Cell LineIC50 = 1.08 µMAnticancer
Compound 5 Imidazo[2,1-b]thiazole-based aryl hydrazone 9i MDA-MB-231 (Breast Cancer) Cell LineIC50 = 1.65 µMAnticancer
Compound 6 Imidazo[2,1-b]thiazole-based aryl hydrazone 9m MDA-MB-231 (Breast Cancer) Cell LineIC50 = 1.12 µMAnticancer

Illuminating the Mechanism: A Look at a Key Signaling Pathway

Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division. The diagram below illustrates a simplified signaling pathway associated with microtubule-targeting agents.

Simplified Signaling Pathway of Microtubule-Targeting Agents cluster_0 Cell Cycle Progression cluster_1 Apoptotic Pathway G2/M_Phase G2/M Phase Mitosis Mitosis G2/M_Phase->Mitosis Cell_Division Cell_Division Mitosis->Cell_Division Apoptosis Apoptosis (Programmed Cell Death) Microtubule_Targeting_Agent Imidazo[2,1-b]thiazole Derivative Tubulin_Polymerization Tubulin Polymerization Microtubule_Targeting_Agent->Tubulin_Polymerization Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Mitotic_Spindle_Formation->G2/M_Phase Mitotic_Spindle_Formation->Mitosis Required for Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Cell_Cycle_Arrest->Apoptosis

Caption: Microtubule-targeting agents inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Corner: Protocols for Key Assays

To facilitate the replication and validation of findings, detailed experimental protocols for the key assays cited in this guide are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the synthesized compounds.

Workflow for COX Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme (COX-1 or COX-2), Heme, and Arachidonic Acid Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Imidazo[2,1-b]thiazole derivative) or Vehicle Control to Wells Prepare_Reagents->Add_Inhibitor Incubate_Enzyme Add Enzyme and Heme to each well Add_Inhibitor->Incubate_Enzyme Pre_Incubate Pre-incubate at Room Temperature Incubate_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with HCl Incubate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) production using ELISA Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Values Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: A stepwise workflow for determining the COX inhibitory activity of test compounds.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), human recombinant COX-1 or COX-2 enzyme, heme, and arachidonic acid solution.

  • Compound Addition: Add various concentrations of the test imidazo[2,1-b]thiazole derivatives or vehicle control to the wells of a microplate.

  • Enzyme Incubation: Add the respective COX enzyme and heme to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]thiazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin polymerization buffer and a solution of purified tubulin.

  • Reaction Mixture: In a microplate, combine the tubulin solution with the test compound or a known inhibitor/promoter of tubulin polymerization.

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance (e.g., at 340 nm) over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory or enhancing effect. Calculate the IC50 value for inhibition.

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a highly versatile platform for the design of novel therapeutic agents. The derivatives highlighted in this guide demonstrate potent activities across a range of disease areas, including inflammation and oncology. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the exploration of structure-activity relationships and the rational design of new, more effective drug candidates based on this promising heterocyclic core. The exploration of compounds like 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogues holds significant potential for future drug discovery efforts.

Navigating the Nuances of In Vitro Reproducibility: A Comparative Guide to 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is a cornerstone of reliable and translatable scientific findings. This guide provides a comparative analysis of the reported in vitro activities of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its derivatives, alongside alternative compounds, to shed light on the consistency of experimental outcomes. By presenting available data, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the information needed to design robust and reproducible studies in the pursuit of novel therapeutics.

The inherent variability in biological systems and experimental setups can pose significant challenges to the reproducibility of in vitro assays.[1][2] Factors such as cell line integrity, reagent quality, and subtle differences in protocol execution can all contribute to divergent results between laboratories, or even within the same lab over time.[1] This guide delves into the in vitro performance of a specific class of heterocyclic compounds, the imidazo[2,1-b]thiazoles, with a focus on 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile and its analogs, to provide a framework for assessing experimental consistency.

Comparative Analysis of In Vitro Activities

The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Below is a compilation of quantitative data from various studies investigating the in vitro efficacy of imidazo[2,1-b]thiazole derivatives. This data is presented to facilitate a comparison of reported activities and to highlight the range of potencies observed across different experimental contexts.

CompoundTarget/AssayCell Line(s) / Organism(s)Reported Activity (IC50/MIC)Reference Compound(s)
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) Antiproliferative / Microtubule polymerizationA549 (lung cancer)IC50: 1.08 µM / IC50: 1.68 µM-
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) COX-2 InhibitionIn vitro enzyme assayIC50: 0.08 µM (COX-2), >100 µM (COX-1)-
Arylidenehydrazide derivative (3b) AntiproliferativeNCI-60 panellog10GI50: -4.41 to -6.44-
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) AntimycobacterialMycobacterium tuberculosis H37RaIC50: 2.32 µM, IC90: 7.05 µM-
Imidazo[2,1-b]thiazole derivatives (26, 27) AntiproliferativeA375P (melanoma) & NCI-60 panelSub-micromolar IC50 valuesSorafenib
Imidazo[2,1-b]thiazole derivatives (4a1, 4a2, 4b3, 4b4, 4d5, 4e4) AntitubercularMycobacterium tuberculosis H37RvMIC: 1.6 µg/mLStreptomycin, Ciprofloxacin, Pyrazinamide
Pyrimidine-5-carbonitrile derivative (11e) Antiproliferative / VEGFR-2 InhibitionHCT-116 (colon), MCF-7 (breast)IC50: 1.14 µM (HCT-116), 1.54 µM (MCF-7)Sorafenib
6-Nitro-2,3-dihydroimidazo[2,1-b][3][5]thiazole (45) AntitubercularMycobacterium tuberculosis-Pretomanid
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative (4d) AntimicrobialStaphylococcus epidermidis ATCC 12228MIC: 19.5 µg/mL-
Benzimidazothiazole derivative (25) COX-1/COX-2 InhibitionIn vitro enzyme assayIC50: 0.044 µM (COX-1), 4.52 nM (COX-2)Celecoxib, Naproxen

Key Experimental Protocols

To aid in the critical evaluation and potential replication of the cited findings, detailed methodologies for key in vitro assays are provided below.

Antiproliferative Activity Assay (MTT Method)

The antiproliferative activity of test compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., 5-fluorouracil) for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of a compound, the lowest concentration that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[7]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Standard antimicrobial agents are typically included as positive controls.

In Vitro COX-1/COX-2 Inhibition Assay

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes.[8]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib, naproxen).

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2 to assess potency and selectivity.[8]

Visualizing the Mechanisms

To provide a clearer understanding of the biological processes influenced by these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_workflow General In Vitro Assay Workflow Start Cell Culture/ Microorganism Prep Treatment Compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Assay Assay Readout (e.g., Absorbance) Incubation->Assay Analysis Data Analysis (IC50/MIC) Assay->Analysis

Caption: A generalized workflow for in vitro cell-based or antimicrobial assays.

G cluster_pathway Microtubule Targeting Mechanism Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Agent Microtubule-Targeting Agent (e.g., Imidazo[2,1-b]thiazole conjugate) Agent->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.[5]

G cluster_cox COX Enzyme Inhibition Pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Inhibitor COX Inhibitor (e.g., Imidazo[2,1-b]thiazole derivative) Inhibitor->COX_Enzyme Inhibits

Caption: Mechanism of action for COX inhibitors in reducing inflammation.[9]

References

Safety Operating Guide

Proper Disposal of 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile: A Guide for Laboratory Professionals

Proper Disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile: A Guide for Laboratory Professionals

Essential guidance for the safe and compliant disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile is crucial for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring that this chlorinated heterocyclic compound is handled and disposed of in accordance with regulatory standards.

The primary and recommended method for the disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile is through a licensed chemical destruction facility, typically involving high-temperature incineration. Direct disposal into sanitary sewers or regular trash is strictly prohibited due to the compound's hazardous nature.

Key Disposal Principles and Procedures

Proper disposal management begins at the point of generation. The following steps provide a clear protocol for handling this chemical waste.

Waste Segregation and Collection

Proper segregation is the first critical step to ensure safe disposal.

  • Designated Waste Container: Collect all waste containing 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile in a dedicated, properly labeled, and chemically compatible container. Plastic containers are often preferred for their durability.[1]

  • Halogenated Waste Stream: This compound must be classified as a halogenated organic waste.[3] It is imperative not to mix it with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

  • Avoid Mixing: Do not mix this waste with other incompatible materials such as acids, bases, or oxidizers to prevent dangerous chemical reactions.

Container Management and Labeling

Properly managed and labeled containers are essential for safety and regulatory compliance.

  • Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid. The container should be kept closed except when adding waste.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile," and the associated hazards (e.g., Toxic, Irritant).[4] Do not use chemical formulas or abbreviations.

Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup by a licensed disposal service.

  • Location: The Satellite Accumulation Area (SAA) must be at or near the point of generation.[1][4]

  • Inspections: Regularly inspect the SAA for any signs of container leakage or deterioration.

  • Segregation in SAA: Within the SAA, continue to segregate incompatible waste types. For instance, keep acidic and basic waste streams in separate secondary containment bins.

Arranging for Disposal

Disposal must be handled by qualified professionals.

  • Contact Environmental Health and Safety (EHS): When the container is full or has reached the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do Not Treat In-Lab: It is generally not recommended for laboratory personnel to attempt to neutralize or chemically treat this type of hazardous waste. Such procedures should only be carried out by trained professionals under controlled conditions.

Decontamination Procedures

Proper decontamination of laboratory equipment and empty containers is a critical final step.

  • Gross Contamination Removal: For equipment, physically remove as much of the compound as possible using methods like scraping or wiping.

  • Solvent Rinse: Rinse the equipment or empty container three times with a suitable solvent.[5] For a compound like this, a water-soluble solvent such as acetone can be used for the initial rinses, followed by a final water rinse.[5]

  • Disposal of Rinsate: The first rinseate from a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[6]

  • Container Disposal: Once thoroughly decontaminated, deface the original label and mark the container as "EMPTY" before disposing of it as regular trash.[5]

Quantitative Data for Disposal Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons per Satellite Accumulation Area[1]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[1]
Waste Container Headspace Leave at least one inch of headspace to allow for expansion.[4]
Neutralization pH Range For permitted in-lab neutralization of simple corrosives, adjust pH to between 6.0 and 8.0.[7]
Incineration Temperature for Halogenated Waste Typically between 850°C and 1300°C.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile.

startStart: Generation of Waste6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrilewaste_characterizationIs the waste ahalogenated organic compound?start->waste_characterizationcollect_halogenatedCollect in Designated'Halogenated Waste' Containerwaste_characterization->collect_halogenatedYeslabel_containerProperly Label Container:'Hazardous Waste',Full Chemical Name, Hazardscollect_halogenated->label_containerstore_saaStore in SatelliteAccumulation Area (SAA)label_container->store_saacheck_fullIs the container full orhas the time limit been reached?store_saa->check_fullcontact_ehsContact EHS for Pickupand Disposalcheck_full->contact_ehsYescontinue_collectionContinue Collectioncheck_full->continue_collectionNoendEnd: Waste Disposed ofby Licensed Facilitycontact_ehs->endcontinue_collection->store_saa

Caption: Disposal workflow for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile.

Personal protective equipment for handling 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Essential Safety and Operational Guidance for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection against a range of chemicals.[2][3][4] For prolonged contact or handling larger quantities, consider heavier nitrile or neoprene gauntlets.[3][5] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[3]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3]
Footwear Closed-Toe ShoesShoes must cover the entire foot.[3]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All work with 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust. Use spark-proof tools.[7]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[6] Contaminated clothing should be removed immediately and laundered before reuse.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store locked up.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures
Emergency ScenarioFirst Aid and Response Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.
Disposal Plan

All waste containing 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program.[6] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon PPEprep_setupPrepare Fume Hoodprep_ppe->prep_setuphandling_weighWeigh Compoundprep_setup->handling_weighhandling_transferTransfer to Reaction Vesselhandling_weigh->handling_transferhandling_reactionPerform Experimenthandling_transfer->handling_reactioncleanup_deconDecontaminate Glasswarehandling_reaction->cleanup_deconcleanup_washWash Handshandling_reaction->cleanup_washcleanup_wasteCollect Hazardous Wastecleanup_decon->cleanup_wastecleanup_disposeDispose via EHScleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-carbonitrile.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.